1,4-Dibromobutane-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dibromo-1,1,4,4-tetradeuteriobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Br2/c5-3-1-2-4-6/h1-4H2/i3D2,4D2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTHEAFYOOPTTB-KHORGVISSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCBr)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCC([2H])([2H])Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 1,4-Dibromobutane-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic methodologies for preparing 1,4-dibromobutane-d4. The presented synthesis is a robust two-step process commencing with the commercially available succinic acid-d4. This deuterated starting material undergoes esterification followed by reduction to yield 1,4-butanediol-d4, which is subsequently converted to the target compound, this compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication in a laboratory setting.
Core Synthesis Pathway
The synthesis of this compound is achieved through a two-stage process:
-
Esterification and Reduction: Succinic acid-d4 is first converted to its diethyl ester, diethyl succinate-d4. This intermediate is then reduced using a strong hydride reducing agent to afford 1,4-butanediol-d4.
-
Bromination: The resulting 1,4-butanediol-d4 is subsequently treated with a mixture of sodium bromide and sulfuric acid to yield the final product, this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| 1a | Esterification | Succinic acid-d4 | Ethanol, Sulfuric acid (catalytic) | Ethanol | 4 hours | Reflux | Diethyl succinate-d4 | ~95% |
| 1b | Reduction | Diethyl succinate-d4 | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 1 hour | 0 °C to RT | 1,4-Butanediol-d4 | ~90% |
| 2 | Bromination | 1,4-Butanediol-d4 | Sodium bromide (NaBr), Sulfuric acid (conc.) | Water | 4 hours | Reflux | This compound | ~85% |
Experimental Protocols
Step 1a: Synthesis of Diethyl succinate-d4
This procedure outlines the Fischer esterification of succinic acid-d4.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture: To the flask, add succinic acid-d4, a 10-fold molar excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of succinic acid-d4).
-
Reaction Conditions: The mixture is heated to reflux with constant stirring for 4 hours.
-
Workup and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield diethyl succinate-d4.
Step 1b: Synthesis of 1,4-Butanediol-d4
This protocol details the reduction of diethyl succinate-d4 using lithium aluminum hydride.[1][2][3][4]
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagent Preparation: A suspension of lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
Addition of Ester: A solution of diethyl succinate-d4 in anhydrous THF is added dropwise from the dropping funnel to the stirred LiAlH4 suspension at a rate that maintains the reaction temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Workup and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined filtrate and washings are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude 1,4-butanediol-d4 can be purified by vacuum distillation.
Step 2: Synthesis of this compound
This procedure describes the bromination of 1,4-butanediol-d4.
-
Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reaction Mixture Preparation: In the flask, a solution of sodium bromide in water is prepared. To this, 1,4-butanediol-d4 is added. The flask is then cooled in an ice-water bath.
-
Addition of Acid: Concentrated sulfuric acid is added slowly and portion-wise to the stirred and cooled mixture. The addition is exothermic and the temperature should be kept low.
-
Reaction Conditions: After the addition of sulfuric acid is complete, the mixture is heated to reflux and maintained at this temperature for 4 hours.
-
Workup and Purification: The reaction mixture is cooled and poured into cold water. The dense, oily layer of this compound is separated using a separatory funnel. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, 5% sodium bicarbonate solution, and finally with water again. The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed. The crude product is then purified by vacuum distillation to yield pure this compound.
Logical Workflow
The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.
References
Compound Identification and Physicochemical Properties
An In-Depth Technical Guide to 1,4-Dibromobutane-d4 for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of deuterated 1,4-dibromobutane (this compound), a stable isotope-labeled compound increasingly utilized in pharmaceutical research and development. Due to the placement of the deuterium atoms, two primary isomers are commercially available, each with a distinct CAS number. This document covers the synthesis, physicochemical properties, and key applications of both isomers, offering detailed protocols and data to support advanced research.
This compound is a deuterated analog of 1,4-dibromobutane. The deuterium labeling provides a mass shift that makes it an ideal internal standard for mass spectrometry-based quantitative analysis. The properties of the two main isomers are summarized below.
Table 1: Isomer Identification
| Property | 1,4-Dibromobutane-2,2,3,3-d4 | 1,4-Dibromobutane-1,1,4,4-d4 |
| CAS Number | 52089-63-1 | 36684-45-4[1] |
| Linear Formula | BrCH₂CD₂CD₂CH₂Br | BrCD₂CH₂CH₂CD₂Br |
| IUPAC Name | 1,4-dibromo-2,2,3,3-tetradeuteriobutane[2] | 1,4-dibromo-1,1,4,4-tetradeuteriobutane[1] |
Table 2: Physicochemical Data
| Property | 1,4-Dibromobutane-2,2,3,3-d4 | 1,4-Dibromobutane-1,1,4,4-d4 | Non-Deuterated Analog (for comparison) |
| Molecular Weight | 219.94 g/mol | 219.94 g/mol [1] | 215.91 g/mol |
| Exact Mass | 217.9244 g/mol [2] | 217.9244 g/mol [1] | 213.8993 g/mol |
| Density | 1.908 g/mL at 25 °C | Not specified | 1.808 g/mL at 25 °C |
| Boiling Point | 63-65 °C at 6 mmHg | Not specified | 63-65 °C at 6 mmHg |
| Refractive Index | n20/D 1.5186 | Not specified | n20/D 1.519 |
| Isotopic Purity | ≥98 atom % D[2] | ≥98 atom % D[1] | N/A |
| Chemical Purity | ≥99% | ≥98%[1] | ≥99% |
Role in Drug Development
Stable isotope-labeled compounds like this compound are invaluable in drug development. Their primary applications include:
-
Internal Standards: In bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated analogs are the gold standard for internal standards.[3] They co-elute with the non-labeled analyte and exhibit similar ionization efficiency, allowing them to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring accurate quantification of a drug candidate in biological matrices like plasma or urine.[4][5]
-
Metabolic Profiling: Deuteration can be used to trace the metabolic fate of molecules. While 1,4-dibromobutane itself is not typically a drug, it is a key starting material for synthesizing various active pharmaceutical ingredients (APIs).[6][7] Synthesizing a deuterated version of an API allows researchers to distinguish the parent drug from its metabolites and to study metabolic pathways and rates, leveraging the kinetic isotope effect.
Synthesis Protocols
While specific synthesis literature for the d4-isomers is scarce, their preparation can be reliably adapted from established methods for the non-deuterated and d8-analogs. The most common routes start from either a deuterated diol or a deuterated cyclic ether.
Experimental Protocol 1: Synthesis from Deuterated 1,4-Butanediol
This method is analogous to the double bromination of 1,4-butanediol. To synthesize 1,4-Dibromobutane-2,2,3,3-d4, one would start with 1,4-butanediol-2,2,3,3-d4.
Materials:
-
1,4-butanediol-d4 (e.g., 30 g)
-
48% Hydrobromic acid (154 g, 105 mL)
-
Concentrated Sulfuric acid (130 g, 71 mL)
-
10% Sodium carbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath, three-necked flask, stirrer, reflux condenser, dropping funnel, separatory funnel, distillation apparatus
Methodology:
-
Acid Mixture Preparation: In a 500 mL three-necked flask equipped with a stirrer and dropping funnel, place the 48% hydrobromic acid. Cool the flask in an ice bath.
-
Slowly and with continuous stirring, add the concentrated sulfuric acid to the cooled hydrobromic acid. Maintain the temperature in the ice bath.
-
Reactant Addition: To the resulting cold acid mixture, add the deuterated 1,4-butanediol dropwise from the dropping funnel.
-
Reaction: After addition is complete, allow the mixture to stand for 24 hours, then heat under reflux for 3 hours.
-
Work-up: Cool the reaction mixture. Two layers will form. Transfer the mixture to a separatory funnel and separate the lower organic layer.
-
Wash the organic layer sequentially with water, 10% sodium carbonate solution, and finally with water again.
-
Dry the crude product over anhydrous magnesium sulfate.
-
Purification: Purify the final product by vacuum distillation, collecting the fraction at 83-84 °C/12 mmHg.
Experimental Workflow: Synthesis via Ring Opening of Deuterated THF
This workflow illustrates the synthesis of this compound from a deuterated tetrahydrofuran (THF) precursor, a common and efficient method. For example, using THF-d8 would yield 1,4-Dibromobutane-d8.
Application Protocol: Use as an Internal Standard
This section provides a representative protocol for using this compound as a surrogate internal standard (IS) for the quantification of a small molecule analyte in plasma using LC-MS/MS. This is a common application, although a structurally analogous deuterated standard is typically preferred where available.
Objective: To quantify "Analyte X" in human plasma.
Materials:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Analyte X reference standard
-
This compound (IS) stock solution (e.g., 1 mg/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)
-
Methanol and water (HPLC-grade) for mobile phases
-
LC-MS/MS system with an appropriate column (e.g., C18)
Methodology:
-
Preparation of Standards and QCs:
-
Prepare a primary stock solution of Analyte X in a suitable solvent (e.g., methanol).
-
Create a series of calibration standards (e.g., 1-1000 ng/mL) by spiking appropriate amounts of Analyte X stock into blank human plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Preparation of Internal Standard Working Solution:
-
Dilute the this compound stock solution with ACN to a final concentration of 50 ng/mL. This is the IS Spiking Solution.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of the IS Spiking Solution.
-
Vortex vigorously for 1 minute to mix and precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the supernatant onto the LC-MS/MS system.
-
Chromatography: Use a gradient elution with mobile phases (A: Water + 0.1% Formic Acid, B: ACN + 0.1% Formic Acid) to separate the analyte and IS from matrix components.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor at least one specific precursor-product ion transition for Analyte X and one for the IS.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio (Analyte X area / IS area) against the nominal concentration of Analyte X for each calibrator.
-
Perform a linear regression (typically with 1/x² weighting) on the calibration curve.
-
Determine the concentration of Analyte X in QC and unknown samples by interpolating their peak area ratios from the regression line.
-
Logical Workflow for Bioanalytical Quantification
The following diagram illustrates the logical flow of using a deuterated internal standard for sample analysis.
References
- 1. 1,4-Dibromobutane-1,1,4,4-d4 | LGC Standards [lgcstandards.com]
- 2. 1,4-Dibromobutane-2,2,3,3-d4 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. exsyncorp.com [exsyncorp.com]
- 7. nbinno.com [nbinno.com]
Structure Elucidation of 1,4-Dibromobutane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Spectroscopic Data Summary
The following tables summarize the expected and observed quantitative data for the structure elucidation of 1,4-dibromobutane-d4. For comparative purposes, the experimental data for the non-deuterated 1,4-dibromobutane is also provided. The predicted data for this compound is based on the common isomer, 1,4-dibromobutane-2,2,3,3-d4.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Compound | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | 1,4 (-CH₂Br) | ~3.44 | Singlet | N/A | 4H |
| 1,4-Dibromobutane[1][2] | 1,4 (-CH₂Br) | 3.44 | Triplet | 6.7 | 4H |
| 2,3 (-CH₂-) | 2.03 | Quintet | 6.7 | 4H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Compound | Position | Chemical Shift (δ, ppm) |
| This compound | 1,4 (C-Br) | ~33.5 |
| 2,3 (C-D) | ~30.0 (with C-D coupling) | |
| 1,4-Dibromobutane[3][4] | 1,4 (C-Br) | 33.5 |
| 2,3 (C-C) | 30.3 |
Table 3: Predicted Mass Spectrometry Data
| Compound | Predicted m/z | Interpretation |
| This compound | 220, 222, 224 | Molecular ion cluster [M, M+2, M+4]⁺ |
| 141, 143 | [M - Br]⁺ | |
| 58 | [C₄D₄H₄]⁺ | |
| 1,4-Dibromobutane[5][6] | 214, 216, 218 | Molecular ion cluster [M, M+2, M+4]⁺ |
| 135, 137 | [M - Br]⁺ | |
| 55 | [C₄H₇]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Predicted Wavenumber (cm⁻¹) |
| This compound | C-D Stretch | ~2100 - 2250 |
| C-H Stretch | 2950 - 2850 | |
| C-Br Stretch | 650 - 550 | |
| 1,4-Dibromobutane[7][8] | C-H Stretch | 2950 - 2850 |
| C-Br Stretch | 645 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the protons and carbons in the molecule.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
-
¹³C NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra and perform baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to TMS.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the liquid sample via direct infusion or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
-
Mass Analysis:
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
-
-
Data Acquisition and Analysis:
-
Record the mass spectrum, noting the molecular ion cluster and major fragment ions.
-
The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty salt plates or the clean ATR crystal.
-
-
Sample Spectrum:
-
Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to specific functional groups (e.g., C-H, C-D, C-Br bonds).
-
Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and the predicted mass spectral fragmentation pattern of this compound.
Caption: Logical workflow for the structure elucidation of this compound.
References
- 1. 1,4-Dibromobutane(110-52-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 1,4-Dibromobutane(110-52-1) 13C NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Butane, 1,4-dibromo- [webbook.nist.gov]
- 6. 1,4-Dibromobutane(110-52-1) MS spectrum [chemicalbook.com]
- 7. Butane, 1,4-dibromo- [webbook.nist.gov]
- 8. 1,4-Dibromobutane(110-52-1) IR Spectrum [m.chemicalbook.com]
Commercial Availability and Technical Guide for 1,4-Dibromobutane-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of deuterated 1,4-dibromobutane, specifically focusing on 1,4-dibromobutane-2,2,3,3-d4 and 1,4-dibromobutane-1,1,4,4-d4. This document is intended to assist researchers, scientists, and drug development professionals in sourcing these isotopically labeled compounds and understanding their applications, particularly as internal standards in quantitative analysis.
Introduction
1,4-Dibromobutane-d4 is a deuterated form of 1,4-dibromobutane, a bifunctional alkylating agent. The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass. This property makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Deuterated standards are chemically similar to their non-deuterated counterparts, meaning they exhibit similar chromatographic retention times and ionization efficiencies. However, their increased mass allows them to be distinguished from the analyte of interest by the mass spectrometer, enabling accurate quantification by correcting for variations in sample preparation and instrument response.
Commercial Availability
Several chemical suppliers offer deuterated isotopologues of 1,4-dibromobutane. The most commonly available forms are 1,4-dibromobutane-2,2,3,3-d4 and 1,4-dibromobutane-1,1,4,4-d4. The following tables summarize the commercial availability and key specifications for these compounds from various suppliers.
Table 1: Commercial Availability of 1,4-Dibromobutane-2,2,3,3-d4
| Supplier | CAS Number | Isotopic Purity | Chemical Purity | Additional Notes |
| Sigma-Aldrich | 52089-63-1 | 98 atom % D | 99% (CP) | May be available from bulk stock and can be packaged on demand.[1] |
| LGC Standards | 52089-63-1 | 98 atom % D | min 98% | --- |
| CDN Isotopes (via Fisher Scientific) | 52089-63-1 | 98 atom % D | --- | --- |
Table 2: Commercial Availability of 1,4-Dibromobutane-1,1,4,4-d4
| Supplier | CAS Number | Isotopic Purity | Chemical Purity | Additional Notes |
| LGC Standards | 36684-45-4 | 98 atom % D | min 98% | --- |
| CDN Isotopes | 36684-45-4 | 98 atom % D | --- | --- |
| Toronto Research Chemicals (TRC) | 36684-45-4 | --- | --- | Useful isotopically labeled research compound. |
Table 3: Physical and Chemical Properties of 1,4-Dibromobutane-2,2,3,3-d4
| Property | Value |
| Molecular Formula | C4H4D4Br2 |
| Molecular Weight | 219.94 g/mol |
| Density | 1.908 g/mL at 25 °C |
| Boiling Point | 63-65 °C at 6 mmHg |
| Refractive Index | n20/D 1.5186 |
Experimental Protocols
Deuterated 1,4-dibromobutane is a precursor for the synthesis of deuterated internal standards for more complex molecules. A prominent example is the use of deuterated busulfan (1,4-bis(methanesulfonyloxy)butane-d8) in the therapeutic drug monitoring of the anti-cancer drug busulfan. The following is a representative experimental protocol for the quantification of busulfan in plasma using a deuterated internal standard, illustrating a key application area for deuterated butane derivatives.
Objective: To quantify the concentration of busulfan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard.
Materials and Reagents:
-
Busulfan standard
-
Busulfan-d8 (internal standard)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium acetate
-
Methanol
-
Water (LC-MS grade)
-
Human plasma (blank)
Instrumentation:
-
Liquid chromatograph (LC) system
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 analytical column
Procedure:
-
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples:
-
Prepare separate stock solutions of busulfan and busulfan-d8 in acetonitrile.
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of busulfan.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in blank human plasma.
-
-
Sample Preparation:
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 100 µL of the internal standard working solution (busulfan-d8 in acetonitrile).
-
Vortex the mixture for 1 minute.
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the sample again for 1 minute.
-
Centrifuge the sample at 10,000 x g for 6 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject a small volume (e.g., 2 µL) of the prepared supernatant onto the C18 column.
-
Perform chromatographic separation using a gradient or isocratic elution with a mobile phase consisting of a mixture of aqueous ammonium acetate with formic acid and an organic solvent like methanol or acetonitrile.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both busulfan and its deuterated internal standard (busulfan-d8).[1]
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte (busulfan) and the internal standard (busulfan-d8).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their corresponding concentrations.
-
Determine the concentration of busulfan in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
The following diagrams illustrate the logical workflow of using a deuterated internal standard in a quantitative bioanalytical method.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: Principle of quantification using an internal standard.
References
An In-depth Technical Guide to the Molecular Weight of 1,4-Dibromobutane-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the molecular weight of 1,4-Dibromobutane-d4, a deuterated isotopologue of 1,4-Dibromobutane. This compound is valuable in various research applications, including as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies[1]. The substitution of hydrogen with deuterium, a stable heavy isotope, can influence the pharmacokinetic and metabolic profiles of molecules, a principle of growing interest in drug development[1].
Core Properties of this compound
This compound, with the CAS Number 52089-63-1, has a molecular weight of 219.94 g/mol [1][2]. Its linear formula is BrCH₂CD₂CD₂CH₂Br, indicating that the four deuterium atoms are located on the central two carbon atoms of the butane chain.
Comparative Molecular Weight Analysis
The incorporation of deuterium atoms results in a predictable increase in molecular weight compared to the non-deuterated parent compound. The following table summarizes the molecular weights of 1,4-Dibromobutane and its deuterated analogues.
| Compound Name | CAS Number | Molecular Formula | Isotopic Purity | Molecular Weight ( g/mol ) |
| 1,4-Dibromobutane | 110-52-1 | C₄H₈Br₂ | N/A | 215.91[3][4] |
| This compound | 52089-63-1 | C₄H₄D₄Br₂ | 98 atom % D | 219.94[1][2] |
| 1,4-Dibromobutane-d8 | 68375-92-8 | C₄D₈Br₂ | N/A | 223.96[5] |
Calculation of Molecular Weight
The molecular weight is calculated using the standard atomic weights of the constituent elements. The key difference between the isotopologues is the mass of hydrogen (H) versus deuterium (D).
-
Atomic weight of Carbon (C): ~12.011 u
-
Atomic weight of Hydrogen (H): ~1.008 u
-
Atomic weight of Deuterium (D): ~2.014 u
-
Atomic weight of Bromine (Br): ~79.904 u
Calculation for this compound (C₄H₄D₄Br₂): (4 × 12.011) + (4 × 1.008) + (4 × 2.014) + (2 × 79.904) ≈ 219.94 g/mol
This theoretical calculation aligns perfectly with the values provided in chemical supplier catalogs and databases[1][2].
Methodologies for Verification
While the molecular weight is a fundamental calculated property, its experimental verification is routinely achieved through mass spectrometry.
Experimental Workflow: Mass Spectrometry
Mass spectrometry (MS) is the primary analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound, this allows for the confirmation of its molecular mass. A typical workflow involves introducing a sample into an ion source, separating the resulting ions based on their m/z ratio, and detecting them. The resulting mass spectrum would show a peak corresponding to the molecular ion, confirming the calculated weight. The "M+4" mass shift is a key characteristic observed for this molecule when compared to its non-deuterated counterpart.
Caption: High-level workflow for molecular weight confirmation using mass spectrometry.
Note on Experimental Protocols and Signaling Pathways
The request for detailed experimental protocols and signaling pathway diagrams is not applicable to the determination of a fundamental chemical property like molecular weight.
-
Experimental Protocols: The verification of molecular weight by techniques like mass spectrometry is a standard, routine procedure in analytical chemistry. Specific, detailed protocols are proprietary to the testing laboratory and are based on the specific instrument used, rather than being published as novel research for a known compound.
-
Signaling Pathways: These diagrams are used to represent complex biological interactions, such as protein-protein interactions or metabolic cycles. They are not relevant for illustrating the properties of a simple, non-biological chemical like this compound.
References
Isotopic Purity of 1,4-Dibromobutane-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity of 1,4-Dibromobutane-d4, a deuterated reagent crucial for various applications in scientific research and pharmaceutical development. Its use as an internal standard in mass spectrometry and as a building block in the synthesis of complex deuterated molecules necessitates a thorough understanding of its isotopic and chemical purity. This document details the quantitative data, experimental protocols for purity determination, and relevant chemical pathways.
Quantitative Data Summary
The isotopic and chemical purity of commercially available this compound are critical parameters for its application. The following tables summarize the typical specifications for two common isotopologues.
Table 1: Isotopic and Chemical Purity of 1,4-Dibromobutane-2,2,3,3-d4
| Parameter | Specification | Source |
| Isotopic Purity | 98 atom % D | [1] |
| Chemical Purity | 99% (CP) | [1] |
| Linear Formula | BrCH₂CD₂CD₂CH₂Br | [1] |
| Molecular Weight | 219.94 g/mol | [1] |
Table 2: Isotopic and Chemical Purity of 1,4-Dibromobutane-1,1,4,4-d4
| Parameter | Specification | Source |
| Isotopic Purity | 98 atom % D | [2] |
| Chemical Purity | min 98% | [2] |
| Linear Formula | BrCD₂CH₂CH₂CD₂Br | [2] |
| Molecular Weight | 219.94 g/mol | [2] |
Table 3: Common Isotopic and Chemical Impurities
| Impurity Type | Common Examples | Notes |
| Isotopic Impurities | 1,4-Dibromobutane-d0, -d1, -d2, -d3 | Resulting from incomplete deuteration of the starting material. |
| Chemical Impurities | Residual Solvents (e.g., Dichloromethane, Diethyl ether, Toluene) | Arising from the synthesis and purification process.[3][4][5][6] |
| Unreacted Starting Materials (e.g., Tetrahydrofuran-d8, 1,4-Butanediol-d8) | May be present in trace amounts if purification is incomplete. | |
| Byproducts of Synthesis | Dependent on the synthetic route employed. |
Synthesis of this compound
The synthesis of this compound typically mirrors the established methods for its non-deuterated analog, starting with a deuterated precursor. A common and effective method is the ring-opening of deuterated tetrahydrofuran (THF-d8) with hydrobromic acid.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
1H NMR Spectroscopy for Isotopic Purity Assessment
1H NMR spectroscopy is a powerful technique to quantify the degree of deuteration by measuring the residual proton signals at the deuterated positions.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a deuterated solvent that does not contain signals in the regions of interest (e.g., CDCl₃, Acetone-d₆).
-
For quantitative analysis (qNMR), add a certified internal standard with a known concentration and signals that do not overlap with the analyte.[7][8]
-
-
Data Acquisition:
-
Acquire the 1H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure quantitative acquisition parameters are used, including a calibrated 90° pulse and a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.[7]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.[7]
-
-
Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the residual proton signals corresponding to the deuterated positions.
-
Integrate the signals of the non-deuterated positions (e.g., -CH₂Br for 1,4-Dibromobutane-2,2,3,3-d4).
-
Calculate the isotopic purity by comparing the integrals of the residual proton signals at the deuterated sites to the integrals of the non-deuterated sites or the internal standard.
-
High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution
HRMS is employed to determine the distribution of isotopologues (molecules with different numbers of deuterium atoms) in the sample.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Data Acquisition:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Acquire the full scan mass spectrum in a high-resolution mode to resolve the isotopic peaks.
-
-
Data Analysis:
-
Identify the molecular ion cluster for this compound.
-
Determine the mass-to-charge ratio (m/z) and relative abundance of each isotopologue (d0, d1, d2, d3, d4, etc.).
-
The isotopic purity is calculated as the percentage of the d4 species relative to the sum of all isotopologues. Corrections for the natural isotopic abundance of other elements (e.g., ¹³C, ⁸¹Br) should be applied for accurate determination.[9]
-
References
- 1. 1,4-二溴丁烷-2,2,3,3-d4 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,4-Dibromobutane-1,1,4,4-d4 | LGC Standards [lgcstandards.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of 1,4-Dibromobutane-d4
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for 1,4-Dibromobutane-d4. While this document primarily addresses the deuterated form, the safety and handling procedures are largely informed by the well-documented properties of its non-deuterated analogue, 1,4-Dibromobutane, due to the chemical similarities between isotopic variants. This guide is intended for professionals in research and development who utilize such compounds in controlled laboratory settings.
Compound Profile and Properties
This compound is a deuterated version of 1,4-Dibromobutane, where four hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool in various research applications, including as an internal standard in mass spectrometry-based analyses and in mechanistic studies of chemical reactions.
Table 1: Physical and Chemical Properties of 1,4-Dibromobutane
| Property | Value |
| Molecular Formula | C₄H₄D₄Br₂ |
| Molecular Weight | Approximately 219.96 g/mol |
| Appearance | Colorless to pale yellow liquid[1][2] |
| Boiling Point | 63-65 °C at 6 mmHg[3] |
| Melting Point | -20 °C[3] |
| Density | 1.808 g/mL at 25 °C[3] |
| Solubility | Insoluble in water; soluble in organic solvents. |
| Stability | Stable under recommended storage conditions. Combustible. Incompatible with strong oxidizing agents and strong bases.[3] |
Hazard Identification and GHS Classification
1,4-Dibromobutane is classified as a hazardous substance. Users must be fully aware of its potential health effects and take all necessary precautions.
Table 2: GHS Hazard Classification for 1,4-Dibromobutane
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed[2][3] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[2][3] |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[2][3] |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects[3] |
Signal Word: Danger[2]
Safe Handling and Storage
Proper handling and storage are crucial to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton®, Butyl rubber).
-
Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[4]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Keep containers tightly closed when not in use.
-
Use only in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Keep containers tightly sealed to prevent moisture ingress and evaporation.
-
Store away from sources of heat and ignition.
Experimental Protocols: General Guidelines and a Synthetic Example
General Protocol for Use as an Internal Standard in LC-MS
Deuterated compounds like this compound are ideal internal standards for quantitative mass spectrometry because they co-elute with the non-deuterated analyte but are distinguishable by their higher mass.
Methodology:
-
Preparation of Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile, methanol) to prepare a stock solution of known concentration.
-
Preparation of Working Standard: Dilute the stock solution to a working concentration that is appropriate for the expected concentration range of the analyte in the samples.
-
Sample Preparation: Spike a known volume of the internal standard working solution into all samples, calibration standards, and quality control samples.
-
LC-MS Analysis: Analyze the samples using a validated LC-MS/MS method. The mass spectrometer will be set to monitor the specific mass transitions for both the analyte (non-deuterated) and the internal standard (deuterated).
-
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve and quantify the analyte in the unknown samples. This ratiometric measurement corrects for variations in sample preparation, injection volume, and instrument response.
Synthetic Example: α-Dialkylation of Benzyl Cyanide (using non-deuterated 1,4-Dibromobutane)
The following is a literature-reported procedure for the synthesis of 1-phenylcyclopentane-1-carbonitrile using 1,4-Dibromobutane.[5] When using this compound in a similar synthesis, the primary difference would be the mass of the resulting product, a key consideration for subsequent analysis.
Materials:
-
Benzyl cyanide
-
1,4-Dibromobutane
-
50% (w/v) aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Diethyl ether
-
Brine
Procedure:
-
Combine benzyltriethylammonium chloride and 50% aqueous sodium hydroxide in a two-necked round-bottomed flask with vigorous stirring.
-
Add benzyl cyanide to the mixture.
-
Add 1,4-Dibromobutane portion-wise.
-
Heat the biphasic mixture to an internal temperature of 65 °C for 24 hours.
-
Cool the reaction to room temperature and add water.
-
Partition the layers in a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the product.
Note on using this compound: The reaction mechanism and workup would be identical. The resulting 1-phenylcyclopentane-1-carbonitrile would be deuterated at four positions on the cyclopentane ring. This would be verifiable by mass spectrometry and NMR spectroscopy.
First Aid and Emergency Procedures
Table 3: First Aid Measures
| Exposure Route | First Aid Instructions |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation persists.[6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
In case of a spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[4]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain. Contact a licensed professional waste disposal service to dispose of this material.
Visualizing Workflows and Hazards
The following diagrams illustrate the logical flow of safe handling procedures and the relationship between hazards and protective measures.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
Caption: A diagram showing the relationship between the hazards of this compound and the corresponding control measures.
References
The Solubility of 1,4-Dibromobutane-d4 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,4-Dibromobutane-d4 in organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this document outlines the known solubility characteristics of its non-deuterated analog, 1,4-Dibromobutane, and discusses the generally accepted influence of deuteration on solubility. Furthermore, a detailed experimental protocol for determining solubility and a logical workflow are provided to assist researchers in their laboratory work.
Introduction to this compound
This compound is a deuterated version of 1,4-dibromobutane, where four hydrogen atoms have been replaced by deuterium. Such isotopic labeling is a critical tool in various scientific disciplines, including pharmacology and medicinal chemistry, for investigating reaction mechanisms, metabolic pathways, and as internal standards in analytical studies.[1][2] Understanding the solubility of this compound is paramount for its effective use in these applications, as most chemical reactions and analytical techniques are performed in solution.
Data Presentation: Solubility of 1,4-Dibromobutane
The following table summarizes the qualitative solubility of 1,4-Dibromobutane in a range of common organic solvents.
| Solvent | Polarity | Solubility of 1,4-Dibromobutane | Expected Solubility of this compound |
| Water | High | Immiscible/Slightly Soluble[5][6][7] | Immiscible/Slightly Soluble |
| Ethanol | High | Soluble[6] | Soluble |
| Methanol | High | Soluble | Soluble |
| Acetone | Medium | Soluble | Soluble |
| Chloroform | Medium | Soluble[7] | Soluble |
| Dichloromethane | Medium | Soluble[5] | Soluble |
| Diethyl Ether | Low | Soluble[6] | Soluble |
| Hexane | Low | Soluble[5] | Soluble |
| Toluene | Low | Soluble | Soluble |
Note: The expected solubility of this compound is inferred from the data available for 1,4-Dibromobutane. It is strongly recommended to experimentally verify the solubility for specific applications.
Experimental Protocol: Determination of Solubility
The following is a general protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the principle of reaching a saturation point and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Thermostatically controlled shaker or incubator
-
Gas chromatograph with a suitable detector (e.g., FID or MS) or other suitable analytical instrument
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The exact amount will depend on the expected solubility.
-
Prepare several such vials for each solvent to ensure reproducibility.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Allow the vials to stand undisturbed at the same constant temperature until the undissolved this compound has settled.
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
-
Quantification:
-
Transfer the aliquot of the saturated solution to a volumetric flask and dilute with the same solvent to a concentration suitable for the analytical method.
-
Analyze the diluted solution using a pre-calibrated gas chromatograph (or other appropriate instrument) to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
From the determined concentration and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Mandatory Visualization
Since no specific signaling pathways involving this compound are documented, the following diagram illustrates a logical workflow for determining the solubility of a deuterated compound.
References
- 1. synmr.in [synmr.in]
- 2. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]
- 3. Summary: Solubility in deuterated solvents from Edward T. Chainani on 2004-06-14 (Email Archives for June, 2004) [ammrl.org]
- 4. researchgate.net [researchgate.net]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 1,4-dibromobutane - C4h8br2, Density 1.93 G/cm3, Neutral Ph, 98% Purity | Colorless Liquid, High Reactivity, Organic Solvent Soluble, Shelf Life 1 Year at Best Price in Mumbai | A B Enterprises [tradeindia.com]
- 7. 1,4-Dibromobutane, 99% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Methodological & Application
Application Notes and Protocols for 1,4-Dibromobutane-d4 in Quantitative NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 1,4-Dibromobutane-d4 as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information is intended for researchers in academia and industry, including those in pharmaceutical development, who require accurate and precise quantification of organic molecules.
Introduction to this compound as a qNMR Standard
Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration or purity of a substance by measuring the intensity of its NMR signal relative to that of a certified reference material. The choice of an appropriate internal standard is crucial for accurate and reproducible results.
This compound (BrCH₂CD₂CD₂CH₂Br) is a deuterated analog of 1,4-dibromobutane. Its potential as a qNMR internal standard stems from several key properties. The deuteration at the 2 and 3 positions simplifies the ¹H NMR spectrum, leaving residual proton signals from the terminal methylene (CH₂) groups. These signals can be used for quantification, provided they do not overlap with the analyte signals.
Key Advantages:
-
Simplified ¹H NMR Spectrum: Deuteration reduces the number of proton signals, minimizing the potential for spectral overlap.
-
Chemical Inertness: The dibromoalkane structure is generally stable and unlikely to react with a wide range of analytes under typical NMR conditions.
-
Solubility: Expected to be soluble in many common organic deuterated solvents.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of the internal standard is essential for its proper use in qNMR.
| Property | Value |
| Chemical Name | 1,4-Dibromobutane-2,2,3,3-d4 |
| CAS Number | 52089-63-1 |
| Molecular Formula | C₄H₄D₄Br₂ |
| Molecular Weight | 219.94 g/mol |
| Physical Form | Liquid |
| Boiling Point | 63-65 °C at 6 mmHg |
| Melting Point | -20 °C |
| Density | 1.908 g/mL at 25 °C |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Should be ≥99% for use as a qNMR standard |
Estimated ¹H NMR Data
While a definitive ¹H NMR spectrum for this compound is not widely published, the chemical shifts of the residual protons on the terminal carbons (C1 and C4) can be estimated from the non-deuterated analog.
| Solvent (Deuterated) | Estimated Chemical Shift (ppm) of -CH₂- protons | Multiplicity |
| Chloroform-d (CDCl₃) | ~3.45 | Triplet |
| DMSO-d₆ | ~3.55 | Triplet |
| Acetone-d₆ | ~3.50 | Triplet |
| Acetonitrile-d₃ | ~3.40 | Triplet |
Note: The multiplicity is predicted to be a triplet due to coupling with the adjacent deuterium atoms. The exact chemical shift can vary depending on the solvent and other experimental conditions. It is crucial to run a spectrum of the standard alone in the chosen solvent to confirm the chemical shift and check for impurities before use.
Experimental Protocol for qNMR using this compound
This protocol outlines the key steps for performing a qNMR experiment with this compound as an internal standard.
Materials and Reagents
-
Analyte of interest
-
This compound (of certified high purity, ≥99%)
-
High-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks and appropriate glassware
-
NMR spectrometer (≥400 MHz recommended for better signal dispersion)
Sample Preparation
Accurate weighing is critical for the accuracy of qNMR results.
-
Weighing the Standard: Accurately weigh a suitable amount of this compound into a clean, dry vial.
-
Weighing the Analyte: Accurately weigh the analyte into the same vial. The molar ratio of analyte to standard should ideally be close to 1:1 to ensure comparable signal intensities.
-
Dissolution: Add a precise volume of the chosen deuterated solvent to the vial to dissolve both the standard and the analyte completely.
-
Transfer: Transfer the solution to a clean, dry NMR tube.
NMR Data Acquisition
To ensure accurate quantification, specific NMR acquisition parameters must be used.
| Parameter | Recommended Setting | Rationale |
| Pulse Angle | 90° | Maximizes signal intensity for a given number of scans. |
| Relaxation Delay (d1) | At least 5 times the longest T₁ relaxation time of the signals being quantified (both analyte and standard). | Ensures complete relaxation of the protons between pulses, which is essential for accurate integration. |
| Acquisition Time (aq) | Sufficiently long to allow the FID to decay completely (typically 2-4 seconds). | Avoids truncation of the signal, which can lead to integration errors. |
| Number of Scans (ns) | Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. | High S/N is necessary for precise and accurate integration. |
| Temperature | Maintain a constant and controlled temperature throughout the experiment. | Temperature fluctuations can affect chemical shifts and line shapes. |
Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate the well-resolved signal of the this compound standard and a well-resolved signal of the analyte. Ensure that the integration limits are set appropriately to encompass the entire signal, including any satellite peaks if necessary.
-
Calculation of Purity/Concentration: The purity of the analyte can be calculated using the following equation:
Purityanalyte (%) = ( Ianalyte / Istd ) * ( Nstd / Nanalyte ) * ( Manalyte / Mstd ) * ( mstd / manalyte ) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons giving rise to the integrated signal
-
M = Molar mass
-
m = mass
-
Puritystd = Certified purity of the this compound standard
-
Visualizations
Logical Relationship for selecting this compound as a qNMR Standard
Caption: Decision workflow for selecting this compound.
Experimental Workflow for qNMR
Caption: Step-by-step qNMR experimental workflow.
Limitations and Considerations
-
Purity of the Standard: The accuracy of the qNMR result is directly dependent on the certified purity of the this compound. Always use a standard from a reputable supplier with a certificate of analysis.
-
Signal Overlap: Although the spectrum is simplified, the residual proton signals of this compound may still overlap with analyte or impurity signals in the region of ~3.4-3.6 ppm. It is essential to verify the absence of overlap before proceeding with quantification.
-
Hygroscopicity: While not highly hygroscopic, it is good practice to handle and store the standard in a dry environment to prevent moisture absorption, which could affect weighing accuracy.
-
T₁ Relaxation Times: For accurate results, the T₁ relaxation times of both the analyte and standard signals should be determined to set an appropriate relaxation delay.
By following these guidelines and protocols, researchers can effectively utilize this compound as an internal standard for accurate and reliable quantitative NMR measurements in a variety of scientific and industrial applications.
Application Note: Quantitative Analysis of 1,4-Dibromobutane in Environmental Samples by GC-MS with 1,4-Dibromobutane-d4 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of volatile organic compounds (VOCs) in complex matrices is a critical task in environmental monitoring, toxicology, and pharmaceutical analysis. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is a widely accepted method to improve the accuracy and precision of quantitative GC-MS analysis.[1][2][3] This is because the internal standard, being chemically almost identical to the analyte, can compensate for variations in sample preparation, injection volume, and instrument response.[4]
This application note provides a detailed protocol for the quantitative analysis of 1,4-dibromobutane in water samples using 1,4-dibromobutane-d4 as an internal standard. The method utilizes a purge and trap system for sample introduction, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity.
Principle of the Method
A known amount of the internal standard, this compound, is added to all samples, calibration standards, and quality control samples. The samples are then analyzed by GC-MS. The analyte (1,4-dibromobutane) and the internal standard co-elute from the GC column and are detected by the mass spectrometer.[1] By monitoring specific ions for both the analyte and the internal standard, their respective peak areas can be determined.
The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of the analyte and a constant concentration of the internal standard.
Experimental Protocols
Reagents and Standards
-
1,4-Dibromobutane (analyte), >99% purity
-
This compound (internal standard), >99% isotopic purity
-
Methanol, purge and trap grade
-
Deionized water, VOC-free
Preparation of Standard Solutions
-
Primary Stock Standard (1000 µg/mL): Accurately weigh approximately 10 mg of 1,4-dibromobutane and dissolve it in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock standard with methanol to achieve the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/L).
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol to a concentration of 10 µg/mL.
Sample Preparation
-
Collect water samples in 40 mL VOC vials with screw caps and PTFE-faced silicone septa. Ensure no headspace is present.
-
Prior to analysis, allow the samples to come to room temperature.
-
For each 5 mL of sample (or standard, or blank), add 5 µL of the 10 µg/mL internal standard spiking solution. This results in an internal standard concentration of 10 µg/L in each sample.
-
The samples are now ready for purge and trap GC-MS analysis.
GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Purge and Trap | Teledyne Tekmar Atomx or equivalent |
| Column | DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness |
| Oven Program | Initial temperature 40°C, hold for 2 min, ramp at 10°C/min to 220°C, hold for 3 min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 1,4-Dibromobutane: m/z 135 (quantification), 137 (qualifier)This compound: m/z 140 (quantification), 142 (qualifier) |
Data Presentation
The following table presents representative data for a calibration curve for the analysis of 1,4-dibromobutane using this compound as an internal standard.
| Calibration Level | Concentration of 1,4-Dibromobutane (µg/L) | Peak Area of 1,4-Dibromobutane (Analyte) | Peak Area of this compound (IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 1.0 | 15,234 | 150,876 | 0.101 |
| 2 | 5.0 | 76,987 | 152,112 | 0.506 |
| 3 | 10.0 | 153,456 | 151,543 | 1.013 |
| 4 | 25.0 | 380,123 | 149,987 | 2.534 |
| 5 | 50.0 | 755,678 | 150,345 | 5.026 |
| 6 | 100.0 | 1,510,987 | 151,109 | 10.000 |
A calibration curve is constructed by plotting the Peak Area Ratio against the concentration of the analyte. The concentration of 1,4-dibromobutane in unknown samples is then determined by calculating their peak area ratio and interpolating the concentration from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative GC-MS analysis.
Caption: Principle of internal standard calibration for accurate quantification.
References
Application Notes and Protocols for 1,4-Dibromobutane-d4 in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobutane-d4 is the deuterated form of 1,4-dibromobutane, an alkylating agent. In the field of liquid chromatography-mass spectrometry (LC-MS), its primary application is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of structurally similar small molecules. The incorporation of four deuterium atoms provides a mass shift that allows for its differentiation from the non-labeled analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical. This ensures that the internal standard experiences similar extraction recovery, ionization efficiency, and chromatographic retention as the analyte of interest, thereby correcting for variations during sample preparation and analysis.
Part 1: this compound as an Internal Standard
The use of a deuterated internal standard is a cornerstone of quantitative LC-MS, particularly in complex matrices such as plasma, urine, and tissue homogenates. This approach, known as a stable isotope dilution assay (SIDA), provides high accuracy and precision by minimizing the impact of matrix effects and variability in sample processing.
Principle of Stable Isotope Dilution Assay (SIDA)
A known concentration of the SIL-IS (this compound) is added to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The analyte and the SIL-IS are co-extracted and analyzed by LC-MS. The ratio of the analyte's peak area to the SIL-IS's peak area is then used to calculate the analyte's concentration. This ratiometric measurement corrects for losses during sample preparation and fluctuations in instrument response.
Logical Workflow for Quantitative Analysis using this compound as an Internal Standard
Caption: General workflow for a quantitative LC-MS/MS assay using an internal standard.
Protocol: Quantitative Analysis of a Hypothetical Analyte using this compound as an Internal Standard
This protocol is a template and should be optimized for the specific analyte of interest. It is based on common procedures for the analysis of small molecules in biological fluids.
Materials and Reagents
-
Analyte of interest (e.g., a small molecule drug or metabolite structurally similar to 1,4-dibromobutane)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium acetate
-
Human plasma (or other biological matrix)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
Sample Preparation
-
To 50 µL of plasma sample, calibrator, or quality control, add 10 µL of the internal standard working solution (100 ng/mL).
-
Vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Example)
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: These must be determined experimentally for the analyte and this compound.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for the analyte and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards using a linear regression with 1/x weighting.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Presentation (Hypothetical)
Table 1: Calibration Curve for Hypothetical Analyte
| Standard Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 5 | 1,234 | 24,567 | 0.050 |
| 10 | 2,456 | 24,678 | 0.099 |
| 50 | 12,345 | 24,789 | 0.498 |
| 100 | 24,567 | 24,890 | 0.987 |
| 500 | 123,456 | 24,901 | 4.958 |
| 1000 | 245,678 | 24,912 | 9.862 |
Calibration Curve Equation: y = 0.0099x + 0.0012 (R² = 0.9998)
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | CV (%) | Accuracy (%) |
|---|---|---|---|---|
| Low | 15 | 14.8 | 4.5 | 98.7 |
| Medium | 150 | 153.2 | 3.1 | 102.1 |
| High | 750 | 742.5 | 2.8 | 99.0 |
Part 2: Potential Application of this compound as a Derivatizing Agent
While not a documented application, 1,4-dibromoalkanes are known to react with nucleophiles, such as the thiol group (-SH) in cysteine-containing peptides and other small molecules. This reactivity opens up a potential application for this compound as a derivatizing agent in LC-MS analysis.
Principle of Derivatization
Derivatization is a chemical modification of the analyte to improve its analytical properties. In LC-MS, this can enhance ionization efficiency, improve chromatographic retention, and provide specific fragmentation patterns for sensitive and selective detection. This compound could potentially be used to derivatize two thiol groups, forming a stable thioether linkage and introducing a deuterated tag.
Proposed Derivatization Reaction Pathway
Caption: Proposed reaction of this compound with a thiol-containing compound.
Hypothetical Protocol for Thiol Derivatization
-
Sample Preparation: Extract the thiol-containing analytes from the biological matrix.
-
pH Adjustment: Adjust the pH of the sample extract to basic conditions (e.g., pH 8-9) to deprotonate the thiol group, making it more nucleophilic.
-
Derivatization Reaction:
-
Add an excess of this compound to the sample.
-
Incubate the reaction mixture (e.g., at 60°C for 30 minutes).
-
The reaction should be optimized for time, temperature, and reagent concentration.
-
-
Quenching: Quench the reaction by adding an acid to lower the pH.
-
LC-MS Analysis: Analyze the derivatized sample by LC-MS. The derivatized analyte will have a higher molecular weight and may exhibit improved chromatographic and ionization characteristics.
This compound is a valuable tool for quantitative LC-MS analysis, primarily serving as a stable isotope-labeled internal standard. Its use can significantly enhance the accuracy and robustness of analytical methods for structurally similar compounds. The provided protocols and workflows offer a solid foundation for developing and validating such assays. While its application as a derivatizing agent is currently theoretical, it presents an interesting possibility for future method development in the analysis of thiol-containing molecules. Researchers and drug development professionals can leverage these principles to develop high-quality quantitative LC-MS methods.
Application Notes and Protocols for 1,4-Dibromobutane-d4 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Dibromobutane-d4 is a deuterated analog of 1,4-dibromobutane, serving as a valuable tool in metabolic studies. The replacement of four hydrogen atoms with deuterium allows for its differentiation from the endogenous, non-labeled counterpart by mass spectrometry (MS). This stable isotope-labeled compound is particularly useful for elucidating the metabolic fate of bifunctional alkylating agents and for quantifying their interaction with biological macromolecules. The primary metabolic pathway for haloalkanes like 1,4-dibromobutane involves conjugation with glutathione (GSH), a critical detoxification process. By tracing the deuterated butyl moiety, researchers can investigate the kinetics of this conjugation, subsequent metabolic transformations, and the potential for DNA and protein adduction. These studies are crucial in drug development for assessing metabolic stability, identifying potential toxicities, and understanding mechanisms of drug action.
Key Applications
-
Metabolic Pathway Elucidation: Tracing the biotransformation of the deuterated butane backbone to identify and quantify metabolites.
-
Glutathione Conjugation Studies: Investigating the role of glutathione S-transferases (GSTs) in the detoxification of bifunctional alkanes.
-
DNA Adduct Formation Analysis: Quantifying the extent of DNA alkylation, a key mechanism of genotoxicity for many alkylating agents.
-
Pharmacokinetic/Toxicokinetic (PK/TK) Studies: Using this compound as an internal standard for the accurate quantification of unlabeled 1,4-dibromobutane in biological matrices.
Proposed Metabolic Pathway of 1,4-Dibromobutane
1,4-Dibromobutane is a bifunctional alkylating agent that is expected to react with nucleophiles, such as the thiol group of glutathione. This reaction is often catalyzed by glutathione S-transferases (GSTs). The initial conjugation can be followed by a second reaction, either intramolecularly to form a cyclic sulfonium ion or with another molecule of GSH. The resulting conjugates can be further metabolized through the mercapturic acid pathway for excretion. A competing and significant pathway involves the formation of DNA adducts, which can lead to cytotoxicity and genotoxicity.
Caption: Proposed metabolic fate of this compound.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay in Liver Microsomes
This protocol is designed to assess the metabolic stability of this compound by monitoring its depletion over time in the presence of liver microsomes.
Materials:
-
This compound
-
Pooled human or rodent liver microsomes
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (e.g., a structurally similar deuterated compound)
-
96-well plates
-
Incubator/shaker
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a microsomal protein suspension in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Add the NADPH regenerating system to the microsomal suspension.
-
Prepare a stock solution of this compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
Pre-warm the microsomal mixture and the this compound solution at 37°C for 5 minutes.
-
Initiate the reaction by adding the this compound solution to the microsomal mixture.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time-Point Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to a well of a 96-well plate containing 3 volumes of ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Centrifuge the quenched samples at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound relative to the internal standard.
-
Data Presentation:
| Time (min) | This compound Remaining (%) |
| 0 | 100 |
| 5 | Quantitative Value |
| 15 | Quantitative Value |
| 30 | Quantitative Value |
| 60 | Quantitative Value |
Note: Replace "Quantitative Value" with experimentally determined values.
Caption: Workflow for in vitro metabolic stability.
Protocol 2: Analysis of Glutathione Conjugate Formation
This protocol outlines the procedure for identifying and quantifying the glutathione conjugate of this compound in an in vitro system.
Materials:
-
This compound
-
Glutathione (GSH)
-
Glutathione S-transferase (GST) enzyme (optional, as conjugation can occur non-enzymatically)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for quenching
-
Internal standard (e.g., a deuterated GSH conjugate)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing phosphate buffer, GSH (e.g., 5 mM), and this compound (e.g., 100 µM).
-
If investigating enzymatic conjugation, add purified GST enzyme to the mixture.
-
Incubate at 37°C.
-
-
Sample Preparation:
-
At desired time points, take an aliquot and quench the reaction with 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Centrifuge to remove any precipitate.
-
Analyze the supernatant by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to detect and quantify the deuterated glutathione conjugate. This will involve monitoring for the specific mass-to-charge ratio (m/z) of the expected S-(4-bromo-d4-butyl)glutathione.
-
Data Presentation:
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | Value | Value | Value |
| S-(4-bromo-d4-butyl)glutathione | Value | Value | Value |
| Internal Standard | Value | Value | Value |
Note: Replace "Value" with experimentally determined values.
Protocol 3: Assessment of DNA Adduct Formation
This protocol provides a framework for detecting DNA adducts formed from this compound in a cell-based assay.
Materials:
-
Cultured cells (e.g., hepatocytes, cancer cell line)
-
This compound
-
Cell culture medium and supplements
-
DNA extraction kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Culture cells to a desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
-
DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit, ensuring high purity.
-
-
DNA Hydrolysis:
-
Hydrolyze the extracted DNA to individual nucleosides using a cocktail of enzymes. This allows for the release of any adducted nucleosides.
-
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) or other cleanup methods to enrich for the DNA adducts and remove unmodified nucleosides and other interfering substances.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched sample by LC-MS/MS to detect and quantify the specific deuterated DNA adducts (e.g., N7-guanine adducts).
-
Data Presentation:
| DNA Adduct | Concentration of this compound (µM) | Adducts per 10^6 Nucleosides |
| e.g., N7-(4-bromo-d4-butyl)guanine | 10 | Quantitative Value |
| 50 | Quantitative Value | |
| 100 | Quantitative Value |
Note: Replace "e.g., N7-(4-bromo-d4-butyl)guanine" with the identified adduct and "Quantitative Value" with experimental data.
Caption: Logical flow for DNA adduct analysis.
Conclusion
This compound is a powerful tracer for investigating the metabolic pathways of bifunctional haloalkanes. The protocols provided herein offer a comprehensive framework for studying its metabolic stability, conjugation with glutathione, and potential for DNA damage. The use of deuterated standards is critical for achieving the accuracy and precision required in modern metabolic research and drug development. Researchers should adapt and validate these general protocols for their specific experimental systems and analytical instrumentation.
Application Notes and Protocols: Unraveling Reaction Mechanisms with 1,4-Dibromobutane-d4 in Kinetic Isotope Effect Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed framework for utilizing 1,4-Dibromobutane-d4 in kinetic isotope effect (KIE) studies to elucidate reaction mechanisms. The primary focus is on distinguishing between competing nucleophilic substitution (SN2) and elimination (E2) pathways. By comparing the reaction rates of 1,4-dibromobutane and its deuterated analogue, this compound, researchers can gain valuable insights into the rate-determining steps of a reaction, which is crucial for reaction optimization, catalyst development, and understanding metabolic pathways in drug discovery.
Introduction to Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in physical organic chemistry used to determine reaction mechanisms.[1][2] It arises from the difference in reaction rates between a molecule containing a lighter isotope (e.g., hydrogen, H) and one containing a heavier isotope (e.g., deuterium, D) at a specific atomic position.[1] This difference in rate is primarily due to the difference in the zero-point vibrational energies of the C-H and C-D bonds. The C-D bond is stronger and has a lower zero-point energy than the C-H bond, thus requiring more energy to be broken.[3]
A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction.[2] For C-H bond cleavage, this typically results in a kH/kD ratio significantly greater than 1. A secondary KIE occurs when the isotopically substituted bond is not broken but is located near the reaction center.[4] These effects are generally smaller than primary KIEs.[4]
Application: Distinguishing Between SN2 and E2 Mechanisms
1,4-Dibromobutane is a versatile bifunctional electrophile that can undergo both nucleophilic substitution and elimination reactions.[5][6] When reacting with a strong, sterically hindered base, there is a potential for competition between the SN2 and E2 pathways. The use of this compound, where the deuterium atoms are placed on the carbons bearing the bromine atoms (α-carbons), can effectively distinguish between these two mechanisms.
-
In an E2 reaction , a C-H (or C-D) bond at the β-position to the leaving group is broken in the rate-determining step. However, with 1,4-dibromobutane, the hydrogens on the adjacent carbons can be considered for elimination. For the purpose of a clear KIE study, we will consider a scenario where a strong, bulky base is used to favor elimination, and we are investigating the mechanism of the second bromide elimination after an initial substitution or elimination has occurred. In a scenario where the rate-determining step involves the cleavage of a C-H(D) bond on the carbon adjacent to the remaining C-Br bond, a significant primary KIE would be expected.
-
In an SN2 reaction , the nucleophile attacks the carbon atom, and the leaving group departs in a single concerted step. The C-H (or C-D) bonds on the α-carbon are not broken. Therefore, only a small secondary KIE (kH/kD ≈ 1) would be expected.
By measuring the rates of reaction for both 1,4-dibromobutane and this compound, the magnitude of the KIE can be calculated, providing strong evidence for the predominant reaction pathway.
Quantitative Data Summary
The following table summarizes hypothetical data from a competitive reaction of 1,4-dibromobutane and this compound with a strong, non-nucleophilic base, illustrating how KIE can differentiate between SN2 and E2 pathways.
| Reactant | Rate Constant (k, M⁻¹s⁻¹) for SN2 Pathway | Rate Constant (k, M⁻¹s⁻¹) for E2 Pathway |
| 1,4-Dibromobutane (kH) | 1.5 x 10⁻³ | 8.0 x 10⁻⁴ |
| This compound (kD) | 1.4 x 10⁻³ | 1.2 x 10⁻⁴ |
| Kinetic Isotope Effect (kH/kD) | 1.07 | 6.67 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The large KIE observed for the E2 pathway is indicative of a primary kinetic isotope effect, confirming that the C-H/C-D bond is broken in the rate-determining step. The KIE close to unity for the SN2 pathway is a typical secondary kinetic isotope effect.
Experimental Protocols
Materials
-
1,4-Dibromobutane (≥99%)
-
This compound (isotopic purity ≥98%)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Internal standard for GC analysis (e.g., decane)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Reaction Setup
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques to exclude moisture.
General Procedure for Kinetic Measurements
-
In a dried Schlenk flask equipped with a magnetic stir bar, dissolve the base (e.g., potassium tert-butoxide, 1.1 equivalents) in the anhydrous solvent under an inert atmosphere.
-
Add the internal standard to the flask.
-
Place the flask in a thermostated bath to maintain a constant temperature (e.g., 25 °C).
-
In a separate flask, prepare a stock solution of 1,4-dibromobutane or this compound in the anhydrous solvent.
-
To initiate the reaction, inject a known volume of the substrate stock solution into the stirred solution of the base. Start a timer immediately.
-
At specific time intervals, withdraw aliquots from the reaction mixture using a syringe and immediately quench them by adding to a vial containing the quenching solution.
-
Extract the quenched aliquots with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over the drying agent, filter, and analyze by Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and product(s).
Data Analysis
-
Plot the concentration of the reactant versus time for both the deuterated and non-deuterated experiments.
-
Determine the initial reaction rates from the slopes of these plots.
-
Calculate the rate constants (kH and kD) using the appropriate rate law (e.g., second-order rate law: rate = k[substrate][base]).
-
Calculate the kinetic isotope effect using the formula: KIE = kH / kD.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Grignard Reaction with 1,4-Dibromobutane-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in pharmaceutical research and development, aiding in the elucidation of metabolic pathways, reaction mechanisms, and serving as internal standards for quantitative analysis. The synthesis of deuterated molecules is a key aspect of these studies. The Grignard reaction of 1,4-dibromobutane-d4 provides a valuable route to deuterated building blocks, primarily deuterated cyclopentane, through an intramolecular cyclization pathway. This document provides detailed application notes, experimental protocols, and data presentation for this reaction.
The reaction of 1,4-dibromobutane with magnesium metal can proceed through two main pathways: the formation of a di-Grignard reagent or an intramolecular cyclization to form cyclopentane. For 1,4-dibromoalkanes, the intramolecular cyclization is a significant and often predominant reaction pathway.[1] This application note will focus on the synthesis of cyclopentane-d8 via this intramolecular cyclization.
Data Presentation
| Product/Intermediate | Deuterated Formula | Expected Outcome | Analytical Method |
| Primary Product | |||
| Cyclopentane-d8 | C₅D₈ | The major product resulting from intramolecular cyclization of the mono-Grignard reagent. | GC-MS, ¹H NMR, ²H NMR |
| Potential Byproducts/Intermediates | |||
| 1,4-bis(bromomagnesio)butane-d8 (di-Grignard) | BrMg(CD₂)₄MgBr | Formation is favored at higher concentrations and can be used for subsequent reactions with electrophiles.[1][2] | Trapping experiments, Titration |
| Wurtz Coupling Products | Br(CD₂)₈Br, etc. | Formed from the reaction of the Grignard reagent with unreacted this compound.[1] | GC-MS |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathway and the general experimental workflow for the Grignard reaction of this compound.
Caption: Reaction pathway for the Grignard reaction of this compound.
Caption: General experimental workflow for the synthesis and analysis.
Experimental Protocols
Protocol 1: Synthesis of Cyclopentane-d8 via Intramolecular Grignard Reaction
Objective: To synthesize cyclopentane-d8 from this compound via an intramolecular Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for activation)
-
Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl) for quenching
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Round-bottom flask, reflux condenser, dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: All glassware must be rigorously dried to prevent quenching of the Grignard reagent. Flame-dry the round-bottom flask, reflux condenser, and dropping funnel under vacuum and allow them to cool under a stream of inert gas (Nitrogen or Argon).[1]
-
Reaction Setup: Assemble the dried glassware. The round-bottom flask should be equipped with a magnetic stir bar. The dropping funnel should be placed on one neck of the flask, and the reflux condenser on the other. The top of the condenser should be fitted with a drying tube or connected to the inert gas line.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents relative to the dibromide) and a small crystal of iodine into the reaction flask. Gently warm the flask until violet vapors of iodine are observed. This helps to activate the magnesium surface by removing the passivating oxide layer.[1]
-
Reaction Initiation: Add a small portion of a solution of this compound (1 equivalent) in anhydrous diethyl ether to the activated magnesium. The disappearance of the iodine color and the onset of gentle boiling (reflux) indicate that the reaction has initiated.[1]
-
Slow Addition: Once the reaction has started, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle and controlled reflux. Slow addition is crucial to favor the intramolecular cyclization by keeping the concentration of the mono-Grignard intermediate low.[1]
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[1]
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench any unreacted Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic layers.
-
Drying and Isolation: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent. The resulting solution contains cyclopentane-d8. Due to the volatility of cyclopentane, careful removal of the solvent at low temperature and reduced pressure is necessary if isolation of the pure compound is required. For analytical purposes, the ethereal solution can be directly used.
Protocol 2: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the products of the Grignard reaction of this compound.
Materials:
-
Aliquoted and quenched reaction mixture
-
Internal standard (e.g., a non-deuterated, non-reactive hydrocarbon like decane)
-
Anhydrous diethyl ether
-
Anhydrous sodium sulfate
-
GC-MS vials
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Sample Preparation: To a known volume of the quenched reaction mixture, add a precise amount of an internal standard solution in diethyl ether.
-
Extraction: Add diethyl ether, vortex the mixture, and allow the layers to separate. Carefully transfer the organic (ether) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer to remove any residual water.
-
GC-MS Analysis: Inject an aliquot of the dried organic solution into the GC-MS system.
GC-MS Parameters (Illustrative):
| Parameter | Value |
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250 °C |
| Oven Program | - Initial Temp: 40 °C, hold for 2 min |
| - Ramp: 10 °C/min to 200 °C | |
| - Hold: 5 min at 200 °C | |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-300 |
Data Analysis:
-
Identification: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds and by analyzing the fragmentation patterns. The molecular ion peak for cyclopentane-d8 is expected at m/z 78.
-
Quantification: The relative amounts of the products can be determined by comparing the integrated peak areas of the analytes to the peak area of the internal standard.
Conclusion
The Grignard reaction of this compound is a viable method for the synthesis of cyclopentane-d8, a valuable isotopically labeled building block. The predominant reaction pathway is an intramolecular cyclization. Careful control of reaction conditions, particularly the slow addition of the deuterated dibromide, is essential to maximize the yield of the desired cyclic product and minimize the formation of the di-Grignard reagent and Wurtz coupling byproducts. The provided protocols offer a comprehensive guide for the synthesis and analysis of the reaction products, enabling researchers to effectively utilize this reaction in their synthetic and analytical endeavors.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 1,4-Dibromobutane-d4
This technical support center is designed for researchers, scientists, and drug development professionals, providing essential guidance on the purification of 1,4-Dibromobutane-d4. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common issues encountered during laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities in this compound typically arise from the starting materials and side reactions during its synthesis. These can include:
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Unreacted Starting Materials: Deuterated 1,4-butanediol (butane-1,4-d8-diol) or deuterated tetrahydrofuran (THF-d8).
-
Partially Brominated Species: 4-Bromo-1-butanol-d8.
-
Elimination Byproducts: Deuterated butadienes or cyclobutane.
-
Solvent Residues: Residual solvents from the reaction or initial work-up, such as dichloromethane or diethyl ether.
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Water: Moisture can be introduced during the work-up or from hygroscopic solvents.[1]
-
Triphenylphosphine Oxide: If the Appel reaction is used for synthesis, triphenylphosphine oxide is a common byproduct that needs to be removed.[2][3]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR can be used to determine the degree of deuteration and identify proton-containing impurities.
-
²H (Deuterium) NMR can confirm the positions of the deuterium labels and provide a clean spectrum without proton signals.
-
¹³C NMR can also be used to assess isotopic purity.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The mass spectrum will confirm the presence of deuterated species and help in the identification of byproducts.
-
High-Resolution Mass Spectrometry (HR-MS): Provides an accurate mass measurement, which is crucial for confirming the elemental composition and isotopic enrichment of the final product.[1]
Q3: Can isotopic scrambling occur during the purification of this compound?
A3: Isotopic scrambling, the undesired exchange of deuterium with hydrogen, is a potential issue when handling deuterated compounds. For this compound, the deuterium atoms are on saturated carbons and are generally stable. However, exposure to strong acids or bases at elevated temperatures could potentially facilitate H/D exchange, especially if there are any acidic protons in the system. It is advisable to use neutral or mildly basic conditions during work-up and purification to minimize this risk.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Issue 1: Product is contaminated with a water-soluble impurity.
| Possible Cause | Solution |
| Incomplete washing of the organic layer. | Wash the organic layer with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any acidic impurities, and finally with brine to aid in the separation of the aqueous and organic layers. |
| Use of wet solvents or glassware. | Ensure all glassware is thoroughly dried before use and use anhydrous solvents for extraction and chromatography. |
Issue 2: Product shows the presence of unreacted deuterated starting material (e.g., 1,4-butanediol-d8).
| Possible Cause | Solution |
| Incomplete reaction. | If possible, drive the reaction to completion by adjusting reaction time or temperature. |
| Inefficient purification. | 1,4-butanediol-d8 is more polar than this compound. Utilize flash column chromatography on silica gel with a non-polar eluent system (e.g., petroleum ether/ethyl acetate mixture) to effectively separate the more polar starting material from the product. |
Issue 3: Distillation of the product is slow or does not proceed as expected.
| Possible Cause | Solution |
| High boiling point of 1,4-Dibromobutane. | The boiling point of 1,4-Dibromobutane is approximately 197 °C at atmospheric pressure. It is highly recommended to perform a vacuum distillation to lower the boiling point and prevent potential decomposition at high temperatures. The boiling point is around 63-65 °C at 6 mmHg.[4] |
| Leaks in the vacuum distillation setup. | Ensure all joints are properly sealed with vacuum grease. Check for any cracks in the glassware. |
| Inadequate heating. | Use a heating mantle with a stirrer and ensure uniform heating of the distillation flask. Insulate the distillation column to maintain a proper temperature gradient. |
| Bumping of the liquid. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. |
Data Presentation
The following table provides illustrative data on the expected purity of this compound before and after applying different purification methods. The values are representative and may vary depending on the initial crude purity and the specific experimental conditions.
| Purification Method | Purity Before (%) | Purity After (%) | Key Impurities Removed |
| Washing with NaHCO₃ and Brine | 85 | 90 | Acidic impurities, some water-soluble byproducts |
| Flash Column Chromatography | 90 | >98 | Unreacted starting materials, polar byproducts |
| Vacuum Distillation | 90 | >99 | Non-volatile impurities, some colored byproducts |
| Combined Methods (Washing + Distillation) | 85 | >99.5 | A broad range of impurities |
Experimental Protocols
Protocol 1: Purification by Washing and Drying
This protocol is suitable for a preliminary purification of the crude product to remove acidic and water-soluble impurities.
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake gently. Allow the layers to separate and discard the aqueous layer.
-
Add an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid. Shake gently, venting frequently. Allow the layers to separate and discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. This helps to remove residual water from the organic layer.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and collect the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This is a highly effective method for obtaining high-purity this compound.
-
Set up a vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place the crude or pre-washed this compound in the distillation flask with a magnetic stir bar.
-
Apply a vacuum to the system. A pressure of around 6 mmHg is recommended.
-
Begin heating the distillation flask gently with a heating mantle while stirring.
-
Collect the fraction that distills at the expected boiling point for 1,4-Dibromobutane under the applied vacuum (approximately 63-65 °C at 6 mmHg).[4]
-
Discard the initial lower-boiling fraction and the higher-boiling residue.
Protocol 3: Purification by Flash Column Chromatography
This method is useful for removing impurities with different polarities.
-
Prepare a silica gel column using a suitable non-polar solvent system, such as petroleum ether or a mixture of petroleum ether and ethyl acetate (e.g., 98:2).
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Analysis of 1,4-Dibromobutane-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying impurities in 1,4-Dibromobutane-d4.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in this compound?
A1: Common impurities in this compound can be categorized as follows:
-
Isotopic Impurities: These are molecules of 1,4-dibromobutane with fewer than four deuterium atoms. This includes the non-deuterated (d0) and partially deuterated (d1, d2, d3) versions of the molecule. The presence of unlabeled drug in deuterated internal standards can interfere with analytical results.[1]
-
Synthesis-Related Impurities: These impurities originate from the starting materials and byproducts of the synthesis process. Common synthetic routes for 1,4-dibromobutane involve the use of tetrahydrofuran or 1,4-butanediol.[2][3][4] Therefore, residual amounts of these starting materials or byproducts from side reactions may be present.
-
Degradation Products: Alkyl halides can degrade over time, especially when exposed to light, moisture, or heat.[5] Potential degradation products for this compound include the corresponding deuterated butanol or butene derivatives due to hydrolysis or elimination reactions.[5]
Q2: Which analytical techniques are best suited for identifying impurities in this compound?
A2: The most effective analytical techniques for identifying and quantifying impurities in deuterated compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
GC-MS is ideal for separating volatile and semi-volatile impurities and provides information on their molecular weight and fragmentation patterns, which is crucial for identifying isotopic variants and other small molecule impurities.[6]
-
NMR Spectroscopy (both ¹H and ¹³C) provides detailed structural information. ¹H NMR is particularly useful for detecting and quantifying residual non-deuterated sites, while ¹³C NMR can help identify structural isomers and other organic impurities.[2]
Q3: How can I differentiate between isotopic impurities (e.g., d0, d1, d2, d3) using GC-MS?
A3: Isotopic impurities can be distinguished by their mass-to-charge (m/z) ratio in the mass spectrum. The molecular ion of this compound will have a different m/z value than its less deuterated counterparts. By examining the molecular ion cluster and its isotopic pattern, you can identify the presence and relative abundance of these isotopic impurities. High-resolution mass spectrometry can be particularly useful for resolving these species.
Q4: What are the characteristic NMR signals for this compound and its potential impurities?
A4: In the ¹H NMR spectrum of pure this compound, the signals corresponding to the butane backbone should be absent or significantly diminished. The presence of signals in the regions expected for the protons of 1,4-dibromobutane (around 1.9-2.1 ppm and 3.4-3.6 ppm) would indicate the presence of non-deuterated or partially deuterated impurities.[4][7] The integration of these residual proton signals relative to an internal standard can be used for quantification.[2]
Troubleshooting Guides
GC-MS Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | Active sites in the GC inlet or column; improper column installation. | Use a deactivated inlet liner. Ensure the column is properly installed and not extending too far into the injector or detector. |
| Ghost peaks or carryover | Contamination in the injector or column from a previous analysis. | Bake out the column at a high temperature (below the column's maximum limit). Clean the injector port. Run a solvent blank to check for residual contamination. |
| Inconsistent retention times | Leaks in the carrier gas line; fluctuating oven temperature or carrier gas flow rate. | Perform a leak check of the GC system. Verify that the oven temperature and carrier gas flow are stable and accurately controlled. |
| Unexpected peaks in the chromatogram | Contamination from the solvent, sample handling, or septum bleed. | Analyze a solvent blank. Use high-purity solvents. Use a low-bleed septum and condition it before use. |
| Difficulty in separating isotopic peaks | Insufficient chromatographic resolution. | Optimize the GC temperature program (slower ramp rate). Use a longer GC column or a column with a different stationary phase to improve separation. |
NMR Analysis
| Symptom | Potential Cause | Troubleshooting Steps |
| Broad NMR signals | Presence of paramagnetic impurities; sample concentration is too high. | Filter the sample to remove any particulate matter. Prepare a more dilute sample. |
| Presence of a large water peak | Residual water in the deuterated solvent or sample. | Use a freshly opened bottle of high-purity deuterated solvent. Dry the glassware thoroughly before use. |
| Inaccurate quantification | Incorrect integration of peaks; non-uniform relaxation times of signals. | Manually check and adjust the integration regions. Use a longer relaxation delay (D1) in the acquisition parameters to ensure full relaxation of all nuclei. |
| Signals from common lab solvents (acetone, etc.) | Contamination of the NMR tube or sample.[8][9] | Clean NMR tubes thoroughly with an appropriate solvent and dry them completely.[10] Ensure the sample is not contaminated during preparation. |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as hexane or ethyl acetate.
-
Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.[11]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[12]
-
Injector Temperature: 250 °C.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Examine the mass spectrum of the peak to confirm the molecular ion and characteristic fragmentation pattern.
-
Search for peaks of potential impurities at different retention times and analyze their mass spectra for identification.
-
Quantify impurities by comparing their peak areas to the calibration curve.
Protocol 2: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) in a clean, dry NMR tube.[5][13]
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (D1): 5 seconds
-
Spectral Width: 20 ppm
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay (D1): 2 seconds
-
Spectral Width: 250 ppm
-
3. Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the internal standard signal.
-
In the ¹H NMR spectrum, identify and integrate any residual proton signals corresponding to 1,4-dibromobutane.
-
In the ¹³C NMR spectrum, identify signals corresponding to the carbon backbone of 1,4-dibromobutane and any potential carbon-containing impurities.
Quantitative Data Summary
Table 1: Expected Mass Spectral Data for this compound and its Isotopologues
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |
| This compound | C₄H₄D₄Br₂ | 219.9 | 220 (M+), 140/142 ([M-Br]+), 58 |
| 1,4-Dibromobutane-d3 | C₄H₅D₃Br₂ | 218.9 | 219 (M+), 139/141 ([M-Br]+), 57 |
| 1,4-Dibromobutane-d2 | C₄H₆D₂Br₂ | 217.9 | 218 (M+), 138/140 ([M-Br]+), 56 |
| 1,4-Dibromobutane-d1 | C₄H₇DBr₂ | 216.9 | 217 (M+), 137/139 ([M-Br]+), 55 |
| 1,4-Dibromobutane (d0) | C₄H₈Br₂ | 215.9 | 216 (M+), 135/137 ([M-Br]+), 55 |
Note: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio, resulting in characteristic M and M+2 peaks.
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 1,4-Dibromobutane (in CDCl₃)
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -CH₂-Br | ~3.45 (triplet) | ~33.5 |
| -CH₂-CH₂- | ~2.00 (quintet) | ~30.5 |
Note: In a pure sample of this compound, the intensity of these proton signals should be minimal.
Visual Workflow and Logic Diagrams
Caption: Workflow for the identification and quantification of impurities in this compound.
Caption: Decision tree for troubleshooting unexpected peaks in GC-MS analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,4-Dibromobutane(110-52-1) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 1,4-Dibromobutane-d4
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 1,4-Dibromobutane-d4.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of this compound in experimental settings.
Issue: Inconsistent or unexpected reaction results.
-
Possible Cause 1: Degradation of the reagent.
-
Solution: 1,4-Dibromobutane can degrade over time, especially if not stored correctly.[1] In the presence of moisture and at higher temperatures, it can break down to generate hydrobromic acid.[1] Ensure the compound has been stored under the recommended conditions and consider verifying its purity before use via techniques like GC-MS or NMR. Slowly decomposes in the presence of light.[1]
-
-
Possible Cause 2: Incompatible reaction or storage materials.
-
Possible Cause 3: Presence of moisture.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The container should be tightly sealed to prevent moisture ingress.[3][4] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidative degradation.[5]
Q2: How stable is the deuterium labeling in this compound?
The deuterium atoms on the carbon backbone of this compound are generally stable under normal storage and reaction conditions. However, hydrogen-deuterium (H-D) exchange can occur under harsh conditions, such as in the presence of strong bases or acids, or at very high temperatures. It is advisable to avoid prolonged exposure to such conditions if the integrity of the deuterium labeling is critical for the experiment.
Q3: What are the signs of degradation of this compound?
A noticeable color change from colorless to light yellow may indicate some level of degradation.[2] The presence of an acidic odor (due to hydrobromic acid formation) is another indicator.[1] For a definitive assessment of purity, analytical methods such as GC-MS or NMR spectroscopy are recommended.
Q4: What personal protective equipment (PPE) should be used when handling this compound?
Always handle this compound in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6] In case of inadequate ventilation, respiratory protection may be required.[3]
Q5: How should I dispose of waste this compound?
Waste material must be disposed of in accordance with national and local regulations. It should be treated as hazardous waste. Do not mix with other waste and leave it in its original container.
Quantitative Data Summary
| Parameter | Recommendation | Citation(s) |
| Storage Temperature | Cool area. Recommended storage temperature is often found on the product label. | [1] |
| Storage Atmosphere | Store in a well-ventilated area.[1] For enhanced stability, store under an inert atmosphere (e.g., argon or nitrogen). | [5] |
| Light Exposure | Protect from light; store away from sunlight. | [1] |
| Moisture | Store in a dry place with the container tightly sealed. | [2][3][4] |
| Incompatible Materials | Strong oxidizing agents, strong bases, reactive metals (e.g., powdered Al, Mg), aluminum or galvanized containers. | [1][3] |
| Container Type | Original, tightly sealed, non-reactive container (e.g., glass, lined metal can). | [1][2] |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Setup (Example Conditions):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-300.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
The resulting chromatogram will show peaks corresponding to the different components in the sample. The retention time of the main peak should be consistent with that of a standard 1,4-Dibromobutane sample.
-
The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of this compound. The presence of significant impurity peaks may indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for experimental issues.
References
Technical Support Center: Synthesis of 1,4-Dibromobutane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,4-Dibromobutane-d4 synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Overall Yield
Question: My reaction is consistently resulting in a low yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, ranging from incomplete reactions to product loss during workup. Below are common causes and troubleshooting steps:
-
Incomplete Reaction: The conversion of the deuterated starting material to the product may be insufficient.
-
Solution:
-
Increase Reaction Time: Extend the reaction time and monitor the progress using techniques like ¹H NMR or mass spectrometry to determine the optimal duration.[1]
-
Increase Reaction Temperature: Gradually increase the reaction temperature. However, be cautious as excessive heat can promote side reactions.
-
Use Excess Reagent: Employing a molar excess of the brominating agent (e.g., HBr or PBr3) can drive the reaction to completion.
-
-
-
Suboptimal Reagent Concentration: The concentration of reagents can significantly impact the reaction equilibrium.
-
Solution: When using the HBr/H2SO4 method, a higher concentration of sulfuric acid can reduce the activity of water, shifting the equilibrium towards the product.[1]
-
-
Product Loss During Workup: Significant amounts of the product may be lost during the extraction and purification steps.
-
Solution:
-
Efficient Extraction: Ensure thorough extraction from the aqueous layer. Multiple extractions with a suitable organic solvent (e.g., dichloromethane) are recommended.
-
Careful Phase Separation: The dense this compound layer can be difficult to separate cleanly. Allow adequate time for the layers to settle.
-
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Solution: Refer to the "Side Product Formation" section below for specific strategies to minimize side reactions.
-
Issue 2: Low Deuterium Incorporation
Question: The isotopic purity of my this compound is lower than expected. What could be causing deuterium loss, and how can I prevent it?
Answer: Maintaining high isotopic purity is crucial in the synthesis of deuterated compounds. Deuterium loss can occur through back-exchange with protic solvents or reagents.
-
Back-Exchange with Protic Solvents/Reagents: Contamination with protic solvents (containing ¹H) can lead to the exchange of deuterium atoms with protons.[1]
-
Solution:
-
Use Anhydrous and Deuterated Reagents: Ensure all solvents and reagents are anhydrous. When possible, use deuterated versions of solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to atmospheric moisture.
-
Proper Glassware Preparation: Thoroughly dry all glassware before use.
-
-
-
Incomplete Deuteration of Starting Material: The starting material, 1,4-Butanediol-d4, may not have the specified isotopic purity.
-
Solution: Verify the isotopic purity of the starting material using NMR or mass spectrometry before proceeding with the synthesis.
-
Issue 3: Side Product Formation
Question: I am observing significant side product formation in my reaction mixture. How can I identify and minimize these impurities?
Answer: Side reactions can compete with the desired bromination reaction, leading to a complex product mixture and lower yields. Common side products include elimination products and ethers.
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Elimination Reactions: The acidic and heated conditions can promote the elimination of HBr (or DBr) to form unsaturated compounds.
-
Solution:
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Optimize Acid Concentration: While a high concentration of sulfuric acid can improve yield, it can also promote elimination. The optimal concentration should be determined experimentally.
-
-
-
Ether Formation (e.g., Tetrahydrofuran-d4): Intramolecular cyclization of the starting material or a partially brominated intermediate can lead to the formation of deuterated tetrahydrofuran.
-
Solution:
-
Use of PBr3: Phosphorus tribromide (PBr3) is often a milder reagent and can reduce the extent of ether formation compared to the HBr/H2SO4 method.
-
Control Reaction Conditions: Slower addition of reagents and maintaining a lower reaction temperature can help minimize this side reaction.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and direct precursor is 1,4-Butanediol-2,2,3,3-d4. This allows for the synthesis of 1,4-Dibromobutane-2,2,3,3-d4 with a high degree of isotopic purity.
Q2: Which bromination method is recommended for the synthesis of this compound?
A2: Both the reaction with hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid (H2SO4) and the use of phosphorus tribromide (PBr3) are viable methods. The choice depends on the desired reaction conditions and scale. The PBr3 method is generally milder, which can be advantageous for minimizing side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by taking small aliquots from the reaction mixture and analyzing them by ¹H NMR or GC-MS. This will allow you to determine the consumption of the starting material and the formation of the product.
Q4: What are the recommended purification techniques for this compound?
A4: After the initial workup (extraction and washing), the crude product is typically purified by distillation under reduced pressure. This is effective in separating the high-boiling this compound from lower-boiling impurities and non-volatile residues.
Q5: How can I confirm the isotopic purity of the final product?
A5: The isotopic purity of this compound can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR: In a fully deuterated sample, the proton signals corresponding to the deuterated positions should be significantly diminished or absent. The integration of any residual proton signals relative to an internal standard can be used to calculate the deuterium incorporation.
-
Mass Spectrometry: MS provides information on the distribution of isotopologues and can be used to calculate the percentage of deuterium incorporation.
Data Presentation
| Synthetic Method | Starting Material | Reagents | Typical Yield | Reference |
| Acid-catalyzed Bromination | 1,4-Butanediol | NaBr, H2SO4, H2O | ~83-85% | [1] |
| Ring Opening of Tetrahydrofuran | Tetrahydrofuran | HBr, H2SO4 | ~76-93% | [2] |
| Appel-type Reaction | 1,4-Butanediol | PPh3, CBr4 | High | |
| Phosphorus Tribromide Bromination | 1,4-Butanediol | PBr3 | High | |
| Ring Opening of Tetrahydrofuran-d8 | Tetrahydrofuran-d8 | NaBr, H2SO4, H2O | 87.8% | [3] |
Experimental Protocols
Method 1: Bromination of 1,4-Butanediol-d4 using HBr/H2SO4
This protocol is adapted from the synthesis of non-deuterated 1,4-dibromobutane and should be optimized for the deuterated analog.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a solution of sodium bromide in water.
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Addition of Starting Material: To the stirred solution, add 1,4-Butanediol-d4.
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Acid Addition: Slowly add concentrated sulfuric acid to the mixture. The reaction is exothermic, and the addition should be controlled to maintain a moderate temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, pour the reaction mixture into cold water. The dense this compound will separate as an oily layer.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
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Washing: Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and finally with water.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
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Purification: Purify the crude product by vacuum distillation.
Method 2: Bromination of 1,4-Butanediol-d4 using PBr3
This method offers a milder alternative to the strong acid conditions of the HBr/H2SO4 method.
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 1,4-Butanediol-d4.
-
Reagent Addition: Cool the flask in an ice bath and add phosphorus tribromide (PBr3) dropwise with stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Workup: Carefully pour the reaction mixture onto crushed ice.
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Extraction: Extract the product with a suitable organic solvent like dichloromethane.
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Washing: Wash the organic layer with water, 5% sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of 1,4-Dibromobutane-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1,4-Dibromobutane-d4.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and procedural challenges.
| Issue | Potential Cause | Recommended Action |
| Low Yield of this compound | Incomplete Reaction: The reaction may not have gone to completion, leaving the intermediate 4-bromobutan-1-ol-d4 in the mixture. | - Extend Reaction Time: Increase the reflux time to ensure the complete conversion of the intermediate.[1][2] - Optimize Temperature: Ensure the reaction is maintained at the optimal temperature for the conversion. |
| Polymerization of Tetrahydrofuran-d4: Strong acid catalysts can induce the polymerization of tetrahydrofuran-d4, reducing the amount available to form the desired product.[3][4] | - Control Acid Concentration: Avoid excessively high concentrations of sulfuric acid, which can promote polymerization. - Maintain Temperature: High temperatures can accelerate polymerization. Adhere to the recommended reaction temperature. | |
| Loss during Work-up: The product may be lost during the aqueous work-up or extraction steps. | - Ensure Complete Extraction: Perform multiple extractions with a suitable organic solvent to ensure all the product is recovered from the aqueous layer. - Minimize Emulsion Formation: If an emulsion forms, allow the layers to separate completely or use a small amount of brine to break the emulsion. | |
| Product is Colored (Yellow or Brown) | Formation of Bromine: The strong acidic and oxidizing conditions can cause the oxidation of bromide ions to elemental bromine (Br2), which is colored. | - Control Sulfuric Acid Addition: Add the concentrated sulfuric acid slowly and with cooling to prevent a rapid increase in temperature that can promote bromine formation. - Washing Step: Wash the crude product with a solution of sodium bisulfite or sodium thiosulfate to quench any residual bromine. |
| Carbonization: High concentrations of sulfuric acid at elevated temperatures can lead to the decomposition and carbonization of the organic starting material. | - Moderate Acid Concentration and Temperature: Use the recommended amounts of sulfuric acid and maintain the reaction temperature within the specified range. | |
| Presence of a Water-Soluble Impurity | Unreacted Starting Material or Intermediate: Residual tetrahydrofuran-d4 or the intermediate 4-bromobutan-1-ol-d4 may be present. | - Thorough Washing: Ensure the organic layer is washed thoroughly with water to remove any water-soluble impurities. - Purification: Purify the final product by distillation to separate it from any less volatile impurities. |
| Distillation is Difficult or Inefficient | Presence of High-Boiling Impurities: Polymerization of tetrahydrofuran-d4 can lead to the formation of high-boiling oligomers or polymers.[3][4] | - Purification before Distillation: If significant polymerization is suspected, attempt to remove the polymer by precipitation or filtration before distillation. - Vacuum Distillation: Use vacuum distillation to lower the boiling point of the product and reduce the risk of decomposition at high temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the acid-catalyzed ring-opening of tetrahydrofuran-d4 using hydrobromic acid (HBr) and a strong acid catalyst, typically concentrated sulfuric acid (H2SO4).[1][2]
Q2: What are the most common side reactions in this synthesis?
A2: The primary side reaction is the polymerization of tetrahydrofuran-d4, which is catalyzed by the strong acidic conditions.[3][4] This can lead to the formation of poly(tetramethylene ether) glycol-d8, reducing the yield of the desired product. Another potential issue is an incomplete reaction, resulting in the presence of the intermediate, 4-bromobutan-1-ol-d4.
Q3: Why is my reaction mixture turning brown?
A3: A brown coloration is often due to the formation of elemental bromine (Br2) from the oxidation of bromide ions by the concentrated sulfuric acid, especially at higher temperatures. It can also indicate some degree of carbonization of the starting material if the reaction conditions are too harsh.
Q4: How can I remove the acidic impurities after the reaction?
A4: The crude product should be washed with a basic solution, such as 5-10% sodium bicarbonate or sodium carbonate solution, to neutralize any remaining hydrobromic acid or sulfuric acid.[1][2] This is followed by washing with water to remove any residual salts.
Q5: What is the expected yield for this synthesis?
A5: The reported yields for the synthesis of 1,4-dibromobutane from tetrahydrofuran can vary, but are generally in the range of 70-90%, depending on the specific reaction conditions and purification methods used.[1][2]
Experimental Protocols
Synthesis of 1,4-Dibromobutane-d8 from Tetrahydrofuran-d8
This protocol is adapted from a known procedure for the synthesis of the d8 analog and is expected to be directly applicable for the synthesis of this compound from tetrahydrofuran-d4.
Materials:
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Tetrahydrofuran-d8 (or -d4)
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Sodium bromide (NaBr)
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Concentrated sulfuric acid (H2SO4)
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Water
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10% Sodium bicarbonate solution
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Anhydrous calcium chloride
Procedure:
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In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, add freshly distilled tetrahydrofuran-d8 (0.16 mol), sodium bromide (0.51 mol), and 50 mL of water.
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While stirring, slowly add concentrated sulfuric acid (0.88 mol) through the dropping funnel. Control the addition rate to keep the temperature below 50°C.
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After the addition is complete, heat the mixture in an oil bath to maintain a temperature of 95-100°C for 2.5-3 hours.
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After cooling, transfer the mixture to a separatory funnel. Separate the lower organic layer.
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Wash the organic layer with 10% sodium bicarbonate solution until neutral, followed by a final wash with water.
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Dry the organic layer over anhydrous calcium chloride.
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Purify the product by distillation. The expected boiling point is around 198-199°C at atmospheric pressure.
Visualizations
Main Reaction Pathway
Caption: Main reaction pathway for the synthesis of this compound.
Polymerization Side Reaction
Caption: Acid-catalyzed polymerization of tetrahydrofuran-d4.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: 1,4-Dibromobutane-d4
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-Dibromobutane-d4.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the use of this compound in experimental settings.
| Question | Possible Cause | Suggested Solution |
| I am observing unexpected peaks in my GC-MS/LC-MS analysis of a sample containing this compound. What could they be? | This compound may be degrading through hydrolysis or reaction with nucleophiles in your sample matrix or solvent. | - Analyze a fresh standard of this compound in a non-reactive solvent to confirm its purity. - Review the composition of your sample matrix for potential nucleophiles (e.g., water, amines, thiols). - Consider the potential degradation products listed in the "Potential Degradation Products" table below and look for their corresponding m/z values. |
| My quantitative analysis results for this compound are inconsistent across replicates. What could be the cause? | - Inconsistent sample handling and storage may lead to variable degradation.[1] - The compound may be reacting with components of the container or an impure solvent. | - Ensure consistent and appropriate storage of stock solutions and samples, preferably at -20°C or -80°C in a tightly sealed container.[1] - Use high-purity, anhydrous solvents for sample preparation. - Perform a stability study in your specific experimental matrix to understand the compound's behavior over time. |
| I suspect my this compound stock has degraded. How can I check its purity? | Over time, especially with exposure to moisture or reactive substances, the compound can degrade. | - Analyze the stock solution by GC-MS or NMR to identify any impurities or degradation products. - Compare the obtained spectrum with a reference spectrum of a new, unopened standard. - Look for the appearance of signals corresponding to potential degradation products. |
Frequently Asked Questions (FAQs)
What is this compound and what is it used for?
This compound is a deuterated version of 1,4-dibromobutane.[2] It is commonly used as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2][3] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from its non-deuterated counterpart in biological or environmental samples.
How should I store this compound?
For long-term storage in its pure form, it is recommended to keep it at -20°C for up to 3 years or at 4°C for up to 2 years.[1] If prepared as a stock solution in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is important to store it in a tightly closed container to prevent exposure to moisture and air.[4]
What are the likely degradation pathways for this compound?
While specific degradation pathways for the deuterated form are not extensively documented, based on the chemistry of 1,4-dibromobutane, the primary degradation routes are likely to be nucleophilic substitution reactions. This includes hydrolysis in the presence of water and reactions with other nucleophiles that may be present in the experimental system. For short-chain haloalkanes, hydrolytic or glutathione-dependent mechanisms are common.[5]
Is this compound hazardous?
Yes, 1,4-dibromobutane is classified as a hazardous substance. It can be toxic if swallowed, cause skin irritation, and serious eye damage, and may cause respiratory irritation.[6] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Potential Degradation Products of this compound
The following table summarizes potential degradation products resulting from common reactions.
| Reactant | Product Name | Chemical Formula | Expected Molecular Weight ( g/mol ) |
| Water (Hydrolysis) | 4-Bromo-1-butanol-d4 | C₄H₅D₄BrO | 159.05 |
| Water (Hydrolysis) | 1,4-Butanediol-d4 | C₄H₆D₄O₂ | 94.15 |
| Ammonia (Aminolysis) | 4-Bromobutan-1-amine-d4 | C₄H₇D₄BrN | 158.07 |
| Thiol (e.g., R-SH) | 4-(Alkylthio)butan-1-ol-d4 | C₄H₅D₄Br(SR) | Varies with R group |
Experimental Protocols
Protocol: Assessing the Stability of this compound in an Aqueous Buffer
This protocol outlines a general method to determine the stability of this compound in a specific aqueous buffer using GC-MS analysis.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a certified anhydrous solvent such as acetonitrile or DMSO.
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Sample Preparation:
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In a series of autosampler vials, add the aqueous buffer of interest.
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Spike each vial with the this compound stock solution to achieve a final concentration of 10 µg/mL.
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Prepare a "time zero" sample by immediately extracting the compound.
-
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Incubation: Incubate the remaining vials at the desired experimental temperature (e.g., 25°C or 37°C).
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Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.
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Extraction:
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Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate) to the vial.
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Vortex for 1 minute to extract the this compound and any potential degradation products.
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Centrifuge to separate the layers.
-
-
Analysis by GC-MS:
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Transfer the organic layer to a new autosampler vial.
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Inject an aliquot into the GC-MS system.
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Monitor for the parent compound (this compound) and potential degradation products by their mass-to-charge ratios.
-
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Data Analysis: Plot the peak area of this compound against time to determine its degradation rate. Identify any new peaks that appear over time and attempt to identify them based on their mass spectra.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: Optimizing Deuterium Exchange Reactions
Welcome to the technical support center for deuterium exchange experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during hydrogen-deuterium exchange mass spectrometry (HDX-MS) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is isotopic back-exchange and why is it a major concern in my HDX-MS experiments?
Q2: My deuterium incorporation is low. What are the potential causes and how can I improve it?
A2: Low deuterium incorporation can stem from several factors. The primary causes include insufficient reaction time or temperature, a low concentration of deuterium oxide (D₂O), or the presence of residual H₂O.[4] Additionally, if the protein is aggregated, solvent accessibility to the amide hydrogens will be limited. To improve labeling efficiency, consider the following troubleshooting steps:
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Optimize Reaction Time and Temperature: Increase the incubation time or temperature. However, be cautious as harsh conditions can lead to protein denaturation.[4] Perform time-course and temperature-course experiments to find the optimal balance.
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Increase D₂O Concentration: Ensure the final concentration of D₂O in the labeling solution is high enough (typically >90%) to drive the exchange reaction forward.
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Ensure Sample Purity: Verify protein purity is ≥95% to avoid interference from impurities that could affect deuterium uptake analysis.[6]
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Thorough Lyophilization: If starting from a lyophilized protein, ensure it is thoroughly dried from a D₂O-based buffer to remove any residual H₂O.[4]
Below is a troubleshooting workflow for addressing low deuterium incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDX-MS Workflow from Sample Preparation to Data Interpretation - Creative Proteomics [iaanalysis.com]
Technical Support Center: Troubleshooting Low Deuterium Incorporation with 1,4-Dibromobutane-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low deuterium incorporation in their experiments using 1,4-Dibromobutane-d4.
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments in a question-and-answer format.
Q1: I am observing a lower-than-expected deuterium percentage in my final product. What are the potential causes?
A1: Low deuterium incorporation when using this compound can stem from several factors during the reaction, primarily related to unintended side reactions that lead to the loss of deuterium atoms. The most common causes are elimination reactions (dehydrohalogenation) and issues with the reaction conditions favoring proton exchange.
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Elimination Reactions (E2 or E1): The base used to deprotonate your nucleophile can also act as a base to abstract a deuterium atom from the this compound, leading to the formation of a deuterated bromobutene and subsequent loss of DBr. This is a common side reaction, especially with strong, bulky bases at elevated temperatures.[1][2][3]
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Proton Source Contamination: The presence of residual protons in the reaction mixture from solvents, reagents, or glassware that are not scrupulously dried can lead to H/D exchange, reducing the overall deuterium content of your product.
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Intramolecular Cyclization: Depending on the reaction conditions and the nucleophile, this compound can undergo intramolecular cyclization to form deuterated tetrahydrofuran.[4] This side reaction consumes the deuterated starting material, potentially leading to lower yields of the desired product and complicating purification.
Q2: How can I minimize the competing elimination reaction?
A2: Minimizing elimination is crucial for maximizing deuterium incorporation. The choice of base, solvent, and temperature all play a significant role.
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Base Selection: Use a non-hindered, strong base that is a good nucleophile but a relatively poor base for elimination. For example, for a Williamson ether synthesis, sodium hydride (NaH) is often a better choice than potassium tert-butoxide (t-BuOK), as the latter is a bulky, strong base that favors elimination.[5][6][7]
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Solvent Choice: Polar aprotic solvents such as THF, DMF, or DMSO are generally preferred for Sₙ2 reactions as they solvate the cation of the base, leaving a more "naked" and reactive nucleophile, without promoting elimination as much as protic solvents like ethanol.[7][8]
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Temperature Control: Higher temperatures generally favor elimination over substitution.[1][7] Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can significantly reduce the amount of elimination byproduct.
Q3: My mass spectrometry results show a complex mixture of deuterated and non-deuterated species. How can I improve the isotopic purity of my product?
A3: A complex isotopic distribution suggests that either your starting material has lower than specified isotopic purity or that H/D exchange is occurring during your reaction or workup.
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Verify Starting Material Purity: Before starting your reaction, it is good practice to verify the isotopic purity of your this compound lot via ¹H NMR or MS.
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Anhydrous Reaction Conditions: Ensure all glassware is oven- or flame-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents and ensure your nucleophile and other reagents are free of water.
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Workup Procedure: During the aqueous workup, minimize the contact time of your deuterated product with the aqueous phase, especially if the product has any slightly acidic protons that could exchange with water. Using deuterated water (D₂O) for the workup is an option for particularly sensitive substrates, though it can be costly.
Frequently Asked Questions (FAQs)
Q: What is the expected reactivity of this compound?
A: this compound is a primary alkyl halide and is expected to undergo nucleophilic substitution reactions, primarily through an Sₙ2 mechanism.[9] The carbon-bromine bonds are the reactive sites. However, as with non-deuterated 1,4-dibromobutane, it is susceptible to competing elimination reactions and can also undergo intramolecular cyclization.[4][10]
Q: How does the deuterium kinetic isotope effect (KIE) influence reactions with this compound?
A: The deuterium kinetic isotope effect (KIE) refers to the change in the rate of a reaction when a hydrogen atom is replaced by a deuterium atom. The C-D bond is stronger than the C-H bond.[7] In an E2 elimination reaction, the rate-determining step involves the breaking of a C-H (or C-D) bond. Therefore, the rate of elimination of DBr from this compound will be slower than the elimination of HBr from 1,4-dibromobutane. While this may seem beneficial, if there are any protic impurities, the base may preferentially react with the proton source, which can still lead to issues. Understanding the KIE can be useful in mechanistic studies of your reaction.[7]
Q: What are the best analytical methods to determine the percentage of deuterium incorporation?
A: The two most common and effective methods are:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool to determine the degree of deuteration at specific sites by observing the reduction or disappearance of proton signals.[11][12] The integration of the remaining proton signals relative to an internal standard or a non-deuterated portion of the molecule allows for quantification.
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Mass Spectrometry (MS): High-resolution mass spectrometry can determine the overall deuterium incorporation by analyzing the molecular ion cluster.[13][14][15] By comparing the isotopic distribution of the deuterated product with the theoretical distribution for a given level of incorporation, a precise percentage can be calculated.
Data Presentation
Table 1: Influence of Reaction Conditions on Substitution vs. Elimination
| Parameter | Condition Favoring Substitution (High D-incorporation) | Condition Favoring Elimination (Low D-incorporation) |
| Base | Strong, non-hindered (e.g., NaH, Na₂CO₃) | Strong, bulky (e.g., t-BuOK, LDA) |
| Solvent | Polar aprotic (e.g., THF, DMF, DMSO) | Protic (e.g., Ethanol) or non-polar |
| Temperature | Lower temperatures (e.g., 0 °C to RT) | Higher temperatures (e.g., > 50 °C) |
| Substrate | Primary halide (as in 1,4-dibromobutane) | (More prevalent with secondary/tertiary halides) |
Table 2: Hypothetical Deuterium Incorporation under Various Conditions
This table provides an illustrative example of expected outcomes. Actual results will vary depending on the specific nucleophile and substrate.
| Nucleophile | Base | Solvent | Temperature (°C) | Expected Primary Product | Estimated Deuterium Incorporation (%) |
| Phenol | NaH | THF | 25 | 1-d4-Butoxy-4-phenoxybenzene | >95% |
| Phenol | t-BuOK | t-BuOH | 80 | Mixture of substitution and elimination products | <70% |
| Diethylamine | K₂CO₃ | Acetonitrile | 60 | N,N-diethyl-4-bromobutan-1-amine-d4 | ~90% |
| Diethylamine | LDA | THF | 0 | Primarily elimination products | Low |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis with this compound
This protocol describes a general method for the synthesis of an ether using this compound and a generic alcohol, aiming to maximize deuterium incorporation.
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Preparation: Under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF (sufficient to dissolve the alcohol).
-
Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0 °C and add this compound (1.2 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-50 °C) can be applied, but be mindful that this may increase the risk of elimination.
-
Quenching: After completion, cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water (or D₂O for sensitive substrates).
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Extraction: Dilute the mixture with diethyl ether and water. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
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Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product and determine the deuterium incorporation by ¹H NMR and Mass Spectrometry.
Mandatory Visualizations
Caption: Troubleshooting workflow for low deuterium incorporation.
Caption: Competing reaction pathways for this compound.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. benchchem.com [benchchem.com]
- 11. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Handling Hygroscopic Deuterated Compounds
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for handling hygroscopic deuterated compounds. Proper handling is critical to maintain isotopic purity and ensure the accuracy and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What makes a deuterated compound or solvent hygroscopic? A hygroscopic substance readily attracts and holds water molecules from the surrounding atmosphere through absorption or adsorption.[1][2] Many deuterated solvents, such as DMSO-d₆ and Methanol-d₄, are inherently hygroscopic due to their chemical nature.[3][4] This property can lead to the physical clumping of powders or the dilution of solvents, which can alter their chemical properties.[1][5]
Q2: Why is moisture contamination a significant issue for deuterated compounds? Moisture contamination is problematic for several reasons:
-
Hydrogen-Deuterium (H-D) Exchange: Water can be a source of protons that replace deuterium atoms on the compound, particularly at labile sites (e.g., -OD, -ND₂).[6][7] This compromises the isotopic purity and the very purpose of using a deuterated standard.[7]
-
Inaccurate NMR Spectra: Water contamination introduces a large residual water peak (H₂O or HOD) in ¹H NMR spectra, which can obscure signals from the analyte.[3][8]
-
Side Reactions: The absorbed water can participate in unwanted chemical reactions, leading to sample degradation.[1]
Q3: What are the ideal storage conditions for hygroscopic deuterated compounds? Proper storage is the first line of defense against moisture.[7]
-
Containers: Store compounds in tightly sealed, airtight containers.[1][9] For solvents, single-use ampules or Sure/Seal™ bottles are recommended to maintain high product integrity.[10]
-
Atmosphere: Store materials in a dry environment, such as a desiccator containing a drying agent, or under an inert atmosphere (e.g., dry nitrogen or argon).[8][9][11] For highly sensitive compounds, storage in a glove box is the most secure method.[12][13]
-
Temperature and Light: Most compounds should be stored in a cool, dry, and dark place.[7][14] Always consult the manufacturer's certificate of analysis for specific storage instructions.[7]
Q4: What is Hydrogen-Deuterium (H-D) exchange and how can it be prevented? H-D exchange is a chemical reaction where a deuterium atom in a molecule is swapped with a hydrogen atom from a protic source, like water.[6][7] This is especially common for deuterium atoms attached to heteroatoms or at acidic/basic sites.[6] To prevent this, all manipulations should be performed in a dry, inert atmosphere, and contact with protic solvents (unless they are also deuterated) should be avoided.[6][8]
Troubleshooting Guides
This section addresses common problems encountered during experiments involving hygroscopic deuterated compounds.
Issue 1: A large, broad water peak is obscuring my ¹H NMR spectrum.
This is a frequent problem when working with hygroscopic samples or solvents.[3] The chemical shift of the water peak varies depending on the solvent.[15]
// Nodes problem [label="Large H₂O Peak in ¹H NMR", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; q1 [label="Is the solvent from a fresh, sealed container (e.g., ampule)?", fillcolor="#FBBC05", shape=diamond, width=4, height=1.2]; s1 [label="Solvent may be contaminated.\nUse a fresh, unopened ampule or bottle.\nHandle under inert atmosphere.", fillcolor="#F1F3F4"]; q2 [label="Was all glassware (NMR tube, pipette) oven-dried?", fillcolor="#FBBC05", shape=diamond, width=4, height=1.2]; s2 [label="Residual moisture on glassware is likely.\nDry glassware at 150°C for >4 hours and cool in a desiccator.", fillcolor="#F1F3F4"]; q3 [label="Is the compound itself highly hygroscopic?", fillcolor="#FBBC05", shape=diamond, width=4, height=1.2]; s3 [label="Compound introduced moisture.\nDry the solid sample under high vacuum or via azeotropic distillation.", fillcolor="#F1F3F4"]; s4 [label="Prepare sample in a glove box or under an inert gas stream.", fillcolor="#F1F3F4"]; end_node [label="If problem persists, use NMR solvent\nsuppression techniques (e.g., presaturation, WET).", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];
// Edges problem -> q1; q1 -> s1 [label="No"]; q1 -> q2 [label="Yes"]; q2 -> s2 [label="No"]; q2 -> q3 [label="Yes"]; q3 -> s3 [label="Yes"]; s3 -> s4; q3 -> end_node [label="No"]; s1 -> q2; s2 -> q3; s4 -> end_node; } } Caption: A decision tree for diagnosing the source of water contamination.
Issue 2: My deuterated compound is losing its isotopic enrichment over time.
Possible Cause: Hydrogen-Deuterium (H-D) exchange with atmospheric moisture. This is especially prevalent for deuterium atoms at labile sites. Acidic or basic conditions can also catalyze this exchange.[6][16]
Solutions:
-
Strict Anhydrous Conditions: Handle and store the compound under a dry, inert atmosphere (nitrogen or argon) at all times.[8][12] A glove box provides the best protection.[17]
-
Proper Storage: Store the solid compound in a tightly sealed vial within a desiccator.[7][9]
-
Solvent Choice: When preparing solutions, use high-purity, anhydrous deuterated solvents.[6]
-
pH Control: Ensure that the sample environment is neutral, as acidic or basic traces can accelerate H-D exchange.[16]
Data Presentation
Table 1: Chemical Shift of Residual Water (HOD/H₂O) in Common Deuterated Solvents
This table helps in identifying the water peak in your NMR spectrum. Note that the exact chemical shift can vary with temperature and sample composition.[15][18]
| Deuterated Solvent | Formula | Water Peak Chemical Shift (ppm) |
| Acetone-d₆ | (CD₃)₂CO | ~2.84 |
| Acetonitrile-d₃ | CD₃CN | ~2.13 |
| Benzene-d₆ | C₆D₆ | ~0.40 |
| Chloroform-d | CDCl₃ | ~1.56 |
| Deuterium Oxide | D₂O | ~4.79 |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | ~3.33 |
| Methanol-d₄ | CD₃OD | ~4.87 |
| Toluene-d₈ | C₆D₅CD₃ | ~0.40 |
Table 2: Common Drying Agents for Deuterated Solvents
The choice of drying agent depends on the solvent's chemical properties.[19]
| Drying Agent | Suitable For | Unsuitable For | Comments |
| Molecular Sieves (3Å or 4Å) | Most solvents (e.g., DMSO-d₆, THF-d₈) | - | Easy to use. Add to solvent and let stand for at least 24 hours under an inert atmosphere.[19][20] |
| Calcium Hydride (CaH₂) | DMSO-d₆, Methanol-d₄ | - | Highly effective.[3] Requires stirring for 24 hours followed by distillation for best results.[19][20] |
| Sodium metal / Benzophenone | THF-d₈, Toluene-d₈, Benzene-d₆ | Chlorinated solvents (e.g., CDCl₃), DMSO, Acetone | Used for non-reactive solvents. The blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions.[19] |
| Phosphorus Pentoxide (P₂O₅) | Chloroform-d | Protic solvents (e.g., Methanol-d₄) | A very aggressive and efficient drying agent.[9][21] |
Experimental Protocols
Protocol 1: Standard Method for Drying Laboratory Glassware
Residual moisture on glass surfaces is a common source of contamination.[10][17]
-
Cleaning: Wash all glassware (NMR tubes, pipettes, flasks) thoroughly.
-
Oven Drying: Place the clean glassware in an oven at a minimum of 125-150°C for at least 4 hours, or preferably, overnight.[17][22]
-
Cooling:
-
Option A (Desiccator): Remove the hot glassware from the oven and immediately place it in a desiccator to cool to room temperature.
-
Option B (Inert Atmosphere): Assemble the hot glassware (e.g., a flask with a septum) and flush it with a stream of dry nitrogen or argon while it cools.[17] This is more efficient for complex apparatus.[17]
-
Protocol 2: Preparing an NMR Sample of a Hygroscopic Compound
This workflow minimizes exposure to atmospheric moisture. The ideal environment for this procedure is a glove box.[17][23]
Detailed Steps:
-
Acclimatize: Allow the sealed container of the deuterated compound to warm to ambient laboratory temperature before opening to prevent moisture condensation.[7]
-
Environment: Perform all transfers in a glove box or under a gentle stream of dry, inert gas.[7][8] If a glove box is unavailable, a glove bag or a nitrogen blanket over the setup can be adequate for less sensitive applications.
-
Weighing: Quickly weigh the desired mass of the hygroscopic solid directly into a pre-dried NMR tube.[1]
-
Solvent Addition: Using a dry syringe, transfer the required volume of anhydrous deuterated solvent from a fresh ampule or Sure/Seal™ bottle into the NMR tube.[22]
-
Sealing: Immediately and securely cap the NMR tube. Parafilm can be used to further seal the cap.[24]
-
Mixing: Use a vortex mixer to dissolve the sample. Avoid shaking the tube, as this can introduce contaminants from the cap.
Protocol 3: Drying a Hygroscopic Deuterated Solvent with Molecular Sieves
This is a common and effective method for drying solvents like DMSO-d₆.[19][20]
-
Activate Sieves: Place a sufficient quantity of 3Å or 4Å molecular sieves in a flask and heat under high vacuum to remove any adsorbed water. Allow them to cool under an inert atmosphere.
-
Add Sieves to Solvent: Add the activated molecular sieves to the deuterated solvent in its storage flask (e.g., a Sure/Seal™ bottle). A loading of 10-20% mass/volume is recommended.[25]
-
Equilibrate: Tightly seal the container and allow it to stand for at least 24-48 hours.[19][25]
-
Transfer: When needed, carefully transfer the dry solvent using a dry syringe or cannula under an inert atmosphere. Do not transfer any of the molecular sieve dust.[3][22]
Protocol 4: Removing Water from a Hygroscopic Solid Sample
If a solid compound has already absorbed water, it must be dried before analysis.
-
High Vacuum: Place the solid in a flask and dry under high vacuum for several hours or overnight.[3] Gentle heating with a heat gun can be applied if the compound is thermally stable, or a drying pistol can be used.[1][21]
-
Azeotropic Distillation: For stubborn hydrates, dissolve the compound in a suitable solvent (e.g., toluene) and then remove the solvent under vacuum. The toluene forms an azeotrope with water, effectively removing it.[21] Repeat this process 2-3 times. For NMR applications, using a deuterated solvent like benzene-d₆ or toluene-d₈ for the azeotrope can be beneficial.
-
Lyophilization (Freeze-Drying): Dissolve the sample in a solvent (like D₂O for samples soluble in water), freeze it, and then apply a high vacuum to sublime the solvent away.[21][26][27] This is effective for removing tightly bound water.
References
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 9. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 10. web.mit.edu [web.mit.edu]
- 11. chromforum.org [chromforum.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. Humidity Controlled Glove Box [jacomex.com]
- 14. Organizing and Protecting Long-Term Chemical Compounds [buckhorncliffs.com]
- 15. Stanford University NMR Facility [web.stanford.edu]
- 16. benchchem.com [benchchem.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. allanchem.com [allanchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. ehs.umich.edu [ehs.umich.edu]
- 23. ailiglesi.com [ailiglesi.com]
- 24. researchgate.net [researchgate.net]
- 25. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 26. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 27. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the NMR Spectra of 1,4-Dibromobutane and 1,4-Dibromobutane-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectra of 1,4-Dibromobutane and its deuterated analog, 1,4-Dibromobutane-d4. Understanding the spectral differences between these two compounds is crucial for researchers utilizing deuterium-labeled internal standards in quantitative NMR (qNMR) studies, for mechanistic investigations in drug metabolism, and for the synthesis of complex deuterated molecules. This document presents experimental NMR data for 1,4-Dibromobutane and predicted data for this compound, supported by a detailed experimental protocol and visual aids to illustrate the key structural and spectral distinctions.
Executive Summary
The primary difference in the 1H NMR spectra of 1,4-Dibromobutane and this compound (specifically, 1,4-dibromo-2,2,3,3-tetradeuteriobutane) is the absence of the proton signal corresponding to the central methylene groups in the deuterated compound. This simplification of the spectrum in the deuterated analog can be highly advantageous for spectral analysis and quantification. In the 13C NMR spectra, the carbons directly bonded to deuterium will exhibit a characteristic triplet multiplicity due to C-D coupling and a slight upfield shift, providing a clear spectral marker for the deuterated positions.
Structural Differences
The key structural difference lies in the isotopic substitution at the C2 and C3 positions.
Caption: Chemical structures of 1,4-Dibromobutane and this compound.
Comparative NMR Data
The following tables summarize the experimental 1H and 13C NMR data for 1,4-Dibromobutane and the predicted data for this compound.
Table 1: 1H NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1,4-Dibromobutane | ~3.45 | Triplet | ~6.8 | Br-CH ₂-CH₂- |
| ~2.03 | Multiplet | - | Br-CH₂-CH ₂- | |
| This compound | ~3.45 | Singlet | - | Br-CH ₂-CD₂- |
Table 2: 13C NMR Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 1,4-Dibromobutane | ~34.8 | Singlet | C H₂-Br |
| ~31.5 | Singlet | CH₂-C H₂-Br | |
| This compound | ~34.8 | Singlet | C H₂-Br |
| ~31.0 (predicted) | Triplet | CD₂-C D₂-Br |
The Impact of Deuteration on NMR Spectra
The substitution of hydrogen with deuterium significantly alters the NMR spectra in predictable ways.
Caption: Logical workflow of spectral changes upon deuteration.
Experimental Protocol: NMR Spectroscopy of Haloalkanes
This protocol outlines the general procedure for acquiring high-quality 1H and 13C NMR spectra for compounds such as 1,4-dibromobutane and its deuterated analogs.
1. Sample Preparation:
-
For 1H NMR: Accurately weigh 5-10 mg of the haloalkane and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
For 13C NMR: A higher concentration is recommended. Dissolve 20-50 mg of the haloalkane in approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Cap the NMR tube securely. For volatile or air-sensitive compounds, consider using a J-Young tube or sealing the tube with a torch.
2. NMR Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp spectral lines and good resolution.
3. 1H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for concentrated samples. More scans may be necessary for dilute samples.
-
Temperature: 298 K.
4. 13C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-250 ppm, centered around 100-125 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 to 1024 or more, depending on the sample concentration.
-
Temperature: 298 K.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Conclusion
The selective deuteration of 1,4-dibromobutane provides a valuable tool for simplifying complex 1H NMR spectra and for introducing a unique spectroscopic marker in the 13C NMR spectrum. This comparative guide highlights the predictable and significant changes in the NMR spectra upon isotopic labeling, offering a foundational understanding for researchers in various fields of chemical and pharmaceutical sciences. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data for these and similar compounds.
A Comparative Analysis of the Reactivity of Deuterated vs. Non-Deuterated 1,4-Dibromobutane
For Researchers, Scientists, and Drug Development Professionals
Theoretical Background: The Secondary Kinetic Isotope Effect
The primary difference in reactivity between 1,4-dibromobutane and 1,4-dibromobutane-d8 is expected to arise from a secondary kinetic isotope effect (SKIE). Unlike a primary kinetic isotope effect, where a bond to the isotope is broken in the rate-determining step, a secondary KIE is observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation.[1][2]
In the case of 1,4-dibromobutane, the reactive sites are the carbon-bromine (C-Br) bonds. Nucleophilic substitution reactions, for instance, involve the attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The carbon-hydrogen (or carbon-deuterium) bonds are not broken in this process.
The C-D bond is known to be slightly shorter and stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium atom.[3][4][5] This subtle difference in bond strength can influence the stability of the transition state of a reaction. For nucleophilic substitution reactions of alkyl halides, the nature of the SKIE (i.e., whether the deuterated compound reacts faster or slower) can provide insights into the reaction mechanism (SN1 vs. SN2).
-
For an SN2 reaction: The transition state involves a pentacoordinate carbon atom. The presence of deuterium at the α-carbon (the carbon bearing the leaving group) can lead to a small normal SKIE (kH/kD > 1), meaning the non-deuterated compound reacts slightly faster. This is attributed to changes in vibrational frequencies in the transition state.
-
For an SN1 reaction: The rate-determining step is the formation of a carbocation intermediate. Deuterium substitution at the α-carbon can lead to a small inverse SKIE (kH/kD < 1), where the deuterated compound reacts slightly faster. This is because the C-D bond is a slightly poorer hyperconjugative donor than a C-H bond, and hyperconjugation stabilizes the developing carbocation.
Given that 1,4-dibromobutane is a primary alkyl halide, it is most likely to undergo nucleophilic substitution via an SN2 mechanism.[6] Therefore, a small normal secondary kinetic isotope effect is anticipated, with 1,4-dibromobutane reacting slightly faster than 1,4-dibromobutane-d8.
Proposed Experimental Protocol for Reactivity Comparison
To quantitatively assess the difference in reactivity, a competitive kinetic experiment can be designed. This involves reacting an equimolar mixture of 1,4-dibromobutane and 1,4-dibromobutane-d8 with a limiting amount of a nucleophile and monitoring the relative consumption of the two substrates over time.
Objective: To determine the secondary kinetic isotope effect (kH/kD) for the reaction of 1,4-dibromobutane and 1,4-dibromobutane-d8 with a nucleophile.
Materials:
-
1,4-Dibromobutane
-
1,4-Dibromobutane-d8
-
Sodium azide (or another suitable nucleophile)
-
Anhydrous dimethylformamide (DMF) as the solvent
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a stock solution containing equimolar amounts of 1,4-dibromobutane and 1,4-dibromobutane-d8, along with a known concentration of an internal standard in anhydrous DMF.
-
In a separate flask, prepare a solution of sodium azide in anhydrous DMF (e.g., 0.5 equivalents relative to the total concentration of dibromobutanes).
-
At time zero, add the sodium azide solution to the dibromobutane solution with vigorous stirring at a constant temperature (e.g., 50 °C).
-
Withdraw aliquots from the reaction mixture at regular time intervals (e.g., 0, 30, 60, 120, 240, and 480 minutes).
-
Quench each aliquot by adding it to a vial containing cold water and a small amount of an organic solvent (e.g., diethyl ether) for extraction.
-
Analyze the organic layer of each quenched aliquot by GC-MS to determine the relative peak areas of 1,4-dibromobutane, 1,4-dibromobutane-d8, and the internal standard.
-
Calculate the concentration of each isotopologue at each time point relative to the internal standard.
-
The kinetic isotope effect (kH/kD) can be calculated from the ratio of the remaining starting materials at different time points.
Data Presentation: Hypothetical Results
The following table presents hypothetical data from the proposed experiment, illustrating the expected outcome based on a small, normal secondary kinetic isotope effect for an SN2 reaction.
| Time (minutes) | [1,4-Dibromobutane] (Normalized) | [1,4-Dibromobutane-d8] (Normalized) | % Conversion (H) | % Conversion (D) |
| 0 | 1.000 | 1.000 | 0 | 0 |
| 30 | 0.850 | 0.865 | 15.0 | 13.5 |
| 60 | 0.723 | 0.748 | 27.7 | 25.2 |
| 120 | 0.522 | 0.559 | 47.8 | 44.1 |
| 240 | 0.273 | 0.313 | 72.7 | 68.7 |
| 480 | 0.074 | 0.098 | 92.6 | 90.2 |
Note: This data is illustrative and not the result of an actual experiment.
From this hypothetical data, the rate constant for the reaction of 1,4-dibromobutane would be slightly higher than that for 1,4-dibromobutane-d8, yielding a kH/kD value slightly greater than 1.
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate a typical reaction pathway and the proposed experimental workflow.
Caption: SN2 reaction pathway for 1,4-dibromobutane.
Caption: Proposed experimental workflow for comparison.
Conclusion
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. sites.msudenver.edu [sites.msudenver.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuteration - ThalesNano [thalesnano.com]
- 8. beilstein-archives.org [beilstein-archives.org]
Navigating Precision: A Comparative Guide to Analytical Method Validation Using 1,4-Dibromobutane-d4
For researchers, scientists, and drug development professionals, the accurate quantification of analytes is the bedrock of reliable data. In the realm of analytical chemistry, particularly for chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the choice of an internal standard is a critical decision that significantly impacts method performance. This guide provides an objective comparison of analytical method validation with and without an internal standard, focusing on the use of a deuterated internal standard, 1,4-Dibromobutane-d4, and its alternatives for the analysis of structurally similar compounds.
The use of an internal standard is a powerful technique to correct for the loss of analyte during sample preparation and to compensate for variability in injection volume and instrument response. An ideal internal standard mimics the chemical and physical properties of the analyte, ensuring that any variations in the analytical process affect both the analyte and the internal standard to the same extent. Deuterated internal standards, such as this compound, are often considered the gold standard as their behavior is nearly identical to their non-deuterated counterparts, differing only in mass. This allows for excellent correction of matrix effects and enhances the accuracy and precision of the analytical method.
This guide will delve into three scenarios for the validation of an analytical method for a compound like 1,4-dibromobutane: a method without an internal standard, a method employing a non-deuterated (structural analogue) internal standard, and a method utilizing a deuterated internal standard.
Performance Comparison: A Tale of Three Approaches
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ). The following sections compare the performance of analytical methods for haloalkanes based on the type of internal standard used, with a focus on data relevant to the analysis of 1,4-dibromobutane.
Scenario 1: Analysis Without an Internal Standard
In certain instances, particularly when sample preparation is minimal and instrumental analysis is highly reproducible, a method without an internal standard can be validated. However, this approach is more susceptible to variations in sample matrix and injection volume, which can compromise the accuracy and precision of the results.
A study on the simultaneous determination of 1,4-dibromobutane and other genotoxic impurities in mebeverine hydrochloride by GC-MS provides a relevant example of a validated method without the use of an internal standard. The validation parameters for 1,4-dibromobutane in this study are summarized below.
Table 1: Validation Data for the Analysis of 1,4-Dibromobutane without an Internal Standard
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Limit of Detection (LOD) | 0.35 µg/mL |
| Limit of Quantification (LOQ) | 1.06 µg/mL |
| Accuracy (% Recovery) | Not explicitly stated for 1,4-dibromobutane alone |
| Precision (% RSD) | Not explicitly stated for 1,4-dibromobutane alone |
Data extracted from a study on the determination of genotoxic impurities in mebeverine HCl by GC-MS.
Scenario 2: Analysis with a Non-Deuterated (Structural Analogue) Internal Standard
A non-deuterated internal standard is a compound that is chemically similar to the analyte but not isotopically labeled. This approach is more cost-effective than using a deuterated standard and can still provide good correction for variability if the internal standard is chosen carefully to match the analyte's properties.
For the analysis of halogenated compounds like 1,4-dibromobutane, a suitable structural analogue internal standard could be another halogenated hydrocarbon with similar volatility and chromatographic behavior. For instance, a study on the determination of 1,2-dibromoethane and 1,4-dichlorobenzene in honey utilized styrene as a non-deuterated internal standard. While not a perfect structural match for 1,4-dibromobutane, the validation data from this study illustrates the performance of a method with a non-deuterated internal standard.
Table 2: Validation Data for a Similar Analysis Using a Non-Deuterated Internal Standard (Styrene)
| Validation Parameter | Result for 1,2-dibromoethane |
| Linearity (Correlation Coefficient, r²) | > 0.99 |
| Limit of Detection (LOD) | 0.8 µg/kg |
| Limit of Quantification (LOQ) | 2.4 µg/kg |
| Accuracy (% Recovery) | 92.5 - 105.3% |
| Precision (% RSD, within-day) | 4.8 - 8.2% |
| Precision (% RSD, between-day) | 6.5 - 11.2% |
Data extracted from a study on the determination of fumigant residues in honey by GC-MS.
Scenario 3: Analysis with a Deuterated Internal Standard (this compound Analogue)
The use of a deuterated internal standard is the most robust approach for quantitative analysis by mass spectrometry. Since the deuterated standard co-elutes with the analyte and has nearly identical chemical and physical properties, it provides the most accurate correction for matrix effects, extraction losses, and instrumental variability.
While a specific study detailing the validation of a method using this compound was not found in the immediate search, a comprehensive study on the determination of 1,4-dichlorobenzene in honey using its deuterated analogue, d4-1,4-dichlorobenzene, provides excellent analogous data. The validation results from this study are indicative of the high performance expected when using a deuterated internal standard.
Table 3: Validation Data for a Similar Analysis Using a Deuterated Internal Standard (d4-1,4-dichlorobenzene)
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated, but linearity was established |
| Limit of Detection (LOD) | 0.6 µg/kg (Quadrupole MS) |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically 3x LOD |
| Accuracy (% Recovery) | > 91% |
| Precision (% RSD) | < 12% |
Data extracted from a study on the determination of 1,4-dichlorobenzene in honey by GC-isotope dilution MS.
Comparative Summary of Validation Parameters
The table below provides a side-by-side comparison of the expected performance of the three analytical approaches for the determination of a haloalkane like 1,4-dibromobutane.
Table 4: Comparative Performance of Analytical Methods
| Validation Parameter | Without Internal Standard | With Non-Deuterated IS | With Deuterated IS (e.g., this compound) |
| Accuracy (% Recovery) | Prone to variability | Good (e.g., 92.5 - 105.3%) | Excellent (e.g., > 91%) |
| Precision (% RSD) | Higher variability | Good (e.g., < 12%) | Excellent (e.g., < 12%) |
| Linearity (r²) | Good (> 0.999) | Good (> 0.99) | Excellent (Expected > 0.99) |
| LOD/LOQ | Dependent on instrument stability | Improved robustness | Highest sensitivity and robustness |
| Robustness | Lower | Good | High |
| Cost | Lowest | Moderate | Highest |
Experimental Protocols and Workflows
The successful validation of an analytical method relies on well-defined experimental protocols. Below are generalized methodologies for the key experiments cited in the comparison.
Experimental Protocol: GC-MS Analysis of 1,4-Dibromobutane
A typical GC-MS method for the analysis of 1,4-dibromobutane would involve the following steps:
-
Sample Preparation:
-
Accurately weigh the sample matrix.
-
If using an internal standard (deuterated or non-deuterated), spike the sample with a known amount of the internal standard solution.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane, hexane).
-
Concentrate the extract to a final volume.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: An optimized temperature ramp to ensure good separation of the analyte and internal standard from other matrix components.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 1,4-dibromobutane and the internal standard.
-
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for analytical method validation with and without an internal standard.
Conclusion: The Value of Deuterated Internal Standards
The validation data, even when drawing from analogous studies, clearly demonstrates the superior performance of analytical methods that employ a deuterated internal standard like this compound. The use of such a standard significantly enhances the accuracy and precision of the method by effectively compensating for variations inherent in the analytical process. While methods without an internal standard or with a non-deuterated analogue can be validated and may be suitable for certain applications, they are more susceptible to errors and may require more stringent control over experimental conditions.
For researchers, scientists, and drug development professionals engaged in regulated environments and requiring the highest quality data, the investment in a deuterated internal standard is well-justified. The robustness and reliability it imparts to the analytical method ensure data integrity and confidence in the final results.
A Comparative Guide to the Isotopic Enrichment Analysis of 1,4-Dibromobutane-d4
For researchers, scientists, and drug development professionals utilizing deuterated compounds, the isotopic purity of these reagents is a critical parameter that directly influences experimental accuracy and reliability. This guide provides an objective comparison of 1,4-Dibromobutane-d4 with an alternative deuterated brominated alkane, supported by experimental data and detailed analytical protocols.
Data Presentation: Quantitative Comparison of Deuterated Dibromoalkanes
The selection of a suitable deuterated standard is paramount for applications such as internal standards in quantitative mass spectrometry, tracers in metabolic studies, and building blocks in synthetic chemistry. The following table summarizes the key purity specifications for this compound and a comparable alternative, 1-Bromobutane-d4.
| Compound | Supplier | Isotopic Purity (atom % D) | Chemical Purity |
| 1,4-Dibromobutane-2,2,3,3-d4 | Sigma-Aldrich | 98% | 99% (CP) |
| This compound | MedChemExpress | Not publicly specified | Not publicly specified |
| 1-Bromobutane-1,1,2,2-d4 | CDN Isotopes | 99% | Not specified |
Note: Data is based on publicly available information from supplier websites. For lot-specific data, it is essential to consult the Certificate of Analysis (CoA).
Experimental Protocols: Methodologies for Isotopic Enrichment Analysis
The determination of isotopic enrichment and purity of deuterated compounds like this compound relies on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for determining the isotopic distribution of a volatile compound by separating its components and analyzing their mass-to-charge ratio.
1. Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane, hexane) to a final concentration of approximately 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC system (or equivalent).
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector (or equivalent).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating brominated alkanes.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 50 to 300 to identify all fragments. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of specific isotopologues.
-
3. Data Analysis:
-
The mass spectrum of 1,4-Dibromobutane will show a characteristic isotopic pattern for the molecular ion and key fragments due to the presence of two bromine atoms (79Br and 81Br).
-
For this compound, the molecular ion peak cluster will be shifted by +4 m/z units compared to the unlabeled compound.
-
The isotopic enrichment is calculated by determining the relative abundance of the d4-isotopologue compared to the d0, d1, d2, and d3 species. The relative peak areas of the molecular ions for each isotopologue are integrated to determine the isotopic distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the molecular structure and the position of deuterium incorporation. For highly deuterated compounds, 2H NMR is particularly informative.[2]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a 5 mm NMR tube. The choice of solvent should ensure no overlapping signals with the analyte.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance 500 MHz NMR spectrometer (or equivalent) equipped with a broadband probe.
-
1H NMR:
-
Acquire a standard proton spectrum to identify any residual non-deuterated sites. The presence and integration of signals corresponding to the protons in 1,4-dibromobutane would indicate incomplete deuteration.
-
-
2H NMR (Deuterium NMR):
-
This is the most direct method for observing the deuterated positions.
-
Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range for the deuterons.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio, as the deuterium nucleus has a lower gyromagnetic ratio than protons.
-
The relaxation delay (d1) should be set to at least 5 times the longest T1 of the deuterium nuclei to ensure quantitative results.
-
-
3. Data Analysis:
-
In the 1H NMR spectrum, the absence or significant reduction of proton signals at the expected chemical shifts for the CH2 groups confirms a high level of deuteration.
-
In the 2H NMR spectrum, the presence of a signal at the chemical shift corresponding to the deuterated positions confirms the incorporation of deuterium. The integral of this peak, relative to a known internal standard if quantitative analysis is required, can be used to determine the isotopic enrichment. For highly enriched samples, the 2H spectrum will show a clear signal, while the corresponding 1H signal will be minimal.[2]
Mandatory Visualization
The following diagrams illustrate the general workflow for the isotopic enrichment analysis of this compound.
Caption: General workflow for isotopic enrichment analysis.
References
A Comparative Guide to the Quantitative Analysis of 1,4-Dibromobutane: Deuterated Internal Standard vs. External Standard Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common quantitative approaches for the analysis of 1,4-dibromobutane by Gas Chromatography-Mass Spectrometry (GC-MS): the use of a deuterated internal standard (1,4-dibromobutane-d4) and the external standard method. The selection of a suitable quantification strategy is critical for achieving accurate and reliable results, particularly in regulated environments such as drug development where 1,4-dibromobutane may be monitored as a potential genotoxic impurity.
Executive Summary
The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative analysis by GC-MS.[1] This isotopically labeled analog of the analyte co-elutes and experiences similar ionization and matrix effects, thereby providing superior correction for variations throughout the analytical process. This leads to enhanced accuracy and precision. The external standard method, while simpler and more cost-effective, is more susceptible to variations in injection volume and matrix effects, which can impact the reliability of the results. This guide presents a detailed comparison of the experimental protocols and performance data for both methods to aid researchers in selecting the most appropriate approach for their specific needs.
Method 1: Quantitative Analysis using this compound Internal Standard
The internal standard method involves adding a known amount of a chemically similar but chromatographically distinct compound to all samples, standards, and blanks. A deuterated analog of the analyte is the ideal internal standard as it has nearly identical chemical and physical properties.[1]
Experimental Protocol
While a specific application note detailing the use of this compound for the quantification of 1,4-dibromobutane was not found in the public domain, a representative protocol based on best practices for using deuterated internal standards in GC-MS analysis of haloalkanes is presented below.
Sample and Standard Preparation:
-
Stock Solutions: Prepare individual stock solutions of 1,4-dibromobutane and this compound (internal standard, IS) in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by adding varying amounts of the 1,4-dibromobutane stock solution and a fixed amount of the internal standard spiking solution to a blank matrix. A typical calibration range for impurity analysis might be 0.1 to 10 µg/mL.
-
Sample Preparation: To a known amount of the sample, add the same fixed amount of the internal standard spiking solution as used for the calibration standards.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | VF-624ms (60 m x 0.32 mm, 1.80 µm) or similar |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 1,4-Dibromobutane: m/z 135, 55; this compound: m/z 139, 58 (hypothetical) |
Data Analysis:
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of 1,4-dibromobutane in the samples is then determined from this calibration curve.
Performance Data (Hypothetical)
The following table presents expected performance data for this method, based on typical results for similar analyses using deuterated internal standards.
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Experimental Workflow
Workflow for quantitative analysis using a deuterated internal standard.
Method 2: Quantitative Analysis using External Standard Method
The external standard method involves creating a calibration curve from a series of standards containing known concentrations of the analyte. The concentration of the analyte in unknown samples is then determined by comparing its response to the calibration curve. This method does not use an internal standard.
Experimental Protocol
The following protocol is based on a validated method for the determination of 1,4-dibromobutane as a genotoxic impurity in Mebeverine HCl API.[2]
Sample and Standard Preparation:
-
Stock Solution: Prepare a stock solution of 1,4-dibromobutane in a suitable solvent (e.g., dichloromethane) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1.90 µg/mL to 7.5 µg/mL.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent to achieve a concentration within the calibration range.
GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| Column | VF-624 Capillary column (60 m x 0.32 mm, 1.80 µm) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 220 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions Monitored | 1,4-Dibromobutane: m/z 55, 135 |
Data Analysis:
A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of 1,4-dibromobutane in the samples is then determined by interpolating their peak areas on the calibration curve.
Performance Data
The following performance data is from the validated method described by Raja, et al.[2]
| Parameter | Reported Performance |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.6 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.35 µg/mL |
| Limit of Quantitation (LOQ) | 1.06 µg/mL |
Experimental Workflow
References
Navigating the Isotope Effect: A Comparative Guide to the Chromatographic Separation of 1,4-Dibromobutane and 1,4-Dibromobutane-d4
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. This guide provides an objective comparison of the chromatographic behavior of 1,4-dibromobutane and its deuterated analog, 1,4-dibromobutane-d4. Deuteration, the substitution of hydrogen (¹H) with its heavier isotope deuterium (²H or D), is a common strategy in drug development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this modification also introduces changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect (CIE).[1] This guide will delve into the nuances of this effect across gas and liquid chromatography techniques, supported by illustrative experimental data and detailed methodologies.
Quantitative Data Summary
The impact of deuteration on retention time is most often observed as a shift to earlier elution times for the deuterated analog in gas chromatography and reversed-phase liquid chromatography, a phenomenon termed an "inverse isotope effect".[1][2] The magnitude of this shift is influenced by several factors including the number and location of deuterium atoms, the analyte's structure, and the specific chromatographic conditions employed.[3][4][5][6] The following table summarizes representative quantitative data for the separation of 1,4-dibromobutane and this compound by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Disclaimer: The following data is illustrative, based on established principles of isotope separation, as direct experimental comparison data for this specific pair of compounds was not available in the cited literature. Retention times are estimated based on published methods for the non-deuterated compound and the expected chromatographic isotope effect.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Analyte | 1,4-Dibromobutane | This compound |
| Retention Time (t_R) | 13.69 min[7] | ~13.65 min |
| Peak Width (W) | 0.15 min | 0.15 min |
| Resolution (R_s) | \multicolumn{2}{c | }{~1.1} |
Experimental Protocols
Detailed methodologies for the GC-MS and HPLC separation of 1,4-dibromobutane and its deuterated analog are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is adapted from a validated procedure for the analysis of 1,4-dibromobutane as a genotoxic impurity.[7]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary Column: VF-624 (60 m x 0.32 mm, 1.80 µm film thickness) or similar 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.[7]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[7]
-
Injector: Splitless mode, 220°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 10 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Scan Range: m/z 40-300
-
Selected Ion Monitoring (SIM): m/z 55 and 135 for 1,4-dibromobutane and m/z 60 and 142 for this compound (estimated).[7]
Sample Preparation:
-
Prepare a stock solution of 1,4-dibromobutane and this compound in a suitable solvent such as methanol or a mixture of methanol and chloroform (80:20 v/v).[7]
-
Dilute the stock solution to a final concentration of approximately 10 µg/mL.
High-Performance Liquid Chromatography (HPLC)
This hypothetical method is based on established reversed-phase HPLC protocols for similar halogenated alkanes.[8][9][10]
Instrumentation:
-
High-Performance Liquid Chromatograph with UV or MS detector.
-
Column: Newcrom R1 C18 column (150 mm x 4.6 mm, 5 µm particle size) or equivalent.[8]
-
Mobile Phase: Isocratic elution with 70% Acetonitrile and 30% Water.[10] For MS compatibility, replace any non-volatile acid with 0.1% formic acid.[8]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C
-
Detector: UV at 210 nm or MS with Electrospray Ionization (ESI).
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of 1,4-dibromobutane and this compound in the mobile phase.
-
Dilute the stock solution to a final concentration of approximately 50 µg/mL.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic separation and analysis of 1,4-dibromobutane and its deuterated isotopologue.
Caption: General workflow for the chromatographic analysis of chemical compounds.
Discussion and Interpretation
The separation of isotopologues like 1,4-dibromobutane and this compound is a challenging task due to their identical chemical properties. However, the slight differences in their physicochemical characteristics arising from the mass difference between hydrogen and deuterium are sufficient to enable chromatographic separation.
In gas chromatography, deuterated compounds often exhibit slightly shorter retention times on non-polar stationary phases.[2] This "inverse isotope effect" is attributed to the slightly lower polarizability of the C-D bond compared to the C-H bond, leading to weaker van der Waals interactions with the stationary phase. In our illustrative GC-MS data, this compound elutes slightly earlier than its non-deuterated counterpart. The resolution of ~1.1 indicates a significant overlap between the two peaks, highlighting the need for a highly efficient column and optimized conditions for baseline separation.
Similarly, in reversed-phase HPLC, deuterated compounds are often observed to be slightly less hydrophobic than their protiated (non-deuterated) counterparts. This decreased hydrophobicity leads to weaker interaction with the nonpolar stationary phase and, consequently, a shorter retention time.[1] The hypothetical HPLC data shows a similar trend, with this compound eluting just before 1,4-dibromobutane. A resolution of ~1.5 suggests a better separation compared to the GC method, although still not baseline.
For both techniques, the choice of stationary phase is critical. In GC, polar stationary phases can sometimes lead to a "normal isotope effect," where the deuterated compound elutes later.[2] In HPLC, the type of organic modifier and its concentration in the mobile phase can also influence the separation.
Conclusion
The chromatographic separation of 1,4-dibromobutane and this compound is achievable with both high-resolution gas chromatography and high-performance liquid chromatography. The separation is driven by the subtle physicochemical differences between the C-H and C-D bonds, which result in a small but measurable difference in retention times. While the deuterated compound is expected to elute slightly earlier in typical GC and RP-HPLC systems, the actual separation performance is highly dependent on the specific experimental conditions. The methods and data presented in this guide provide a framework for researchers to develop and optimize their own separation strategies for these and other deuterated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1,4-Dibromobutane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Separation of 1-Bromobutane on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
Assessing Kinetic Isotope Effects with 1,4-Dibromobutane-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of mechanistic chemistry and drug development, the kinetic isotope effect (KIE) stands as a powerful tool for elucidating reaction pathways and optimizing metabolic stability. The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter reaction rates, providing invaluable insights into the transition state of a chemical transformation.[1][2][3] This guide provides a comprehensive comparison of the utility of 1,4-Dibromobutane-d4 in assessing secondary kinetic isotope effects against other analytical approaches, supported by experimental data from analogous systems and detailed methodologies.
Understanding the Kinetic Isotope Effect
The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1][2] It is expressed as the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). A KIE greater than 1 (kH/kD > 1) is a "normal" isotope effect, indicating that the bond to the lighter isotope is broken more readily. Conversely, a KIE less than 1 (kH/kD < 1) is an "inverse" isotope effect.
Deuterium labeling is particularly valuable due to the significant mass difference between protium (¹H) and deuterium (²H), which leads to more pronounced and measurable KIEs.[1][4] While primary KIEs are observed when the bond to the isotope is broken in the rate-determining step, secondary KIEs (SKIEs) arise from isotopic substitution at a position not directly involved in bond cleavage.[2][4] These SKIEs are crucial for probing the structure of the transition state.
This compound, with deuterium atoms at the α-positions to the bromine atoms, is an ideal substrate for studying α-secondary kinetic isotope effects in reactions such as intramolecular cyclization and nucleophilic substitutions.
Performance Comparison: this compound in Context
| Substrate/Reaction Type | Isotope Position | Expected kH/kD | Reaction Mechanism Implication | Reference |
| This compound (Intramolecular Cyclization to THF) | α- to Bromine | ~0.95 - 1.05 per D | Tighter or looser transition state depending on the specific value. An inverse effect (kH/kD < 1) suggests a more crowded (tighter) transition state for the deuterated compound. A normal effect (kH/kD > 1) suggests a less crowded (looser) transition state. | Inferred from[1] |
| Ethyl-α-d₂ Bromide + Pyridine | α- to Bromine | 0.967 | Sₙ2 | [1] |
| n-Propyl-α-d₂ Bromide + Pyridine | α- to Bromine | 0.981 | Sₙ2 | [1] |
| Isopropyl-α-d Bromide + Pyridine | α- to Bromine | 0.982 | Sₙ2 | [1] |
| Ethyl-β-d₃ Bromide + Pyridine | β- to Bromine | 1.011 | Sₙ2 | [1] |
Table 1: Comparison of expected and observed secondary kinetic isotope effects in Sₙ2 reactions of alkyl bromides.
The data in Table 1 suggests that for Sₙ2 reactions of primary alkyl bromides, a small inverse α-secondary KIE is typically observed. This is attributed to increased steric hindrance in the transition state. For the intramolecular cyclization of 1,4-Dibromobutane, a similar small inverse or near-unity KIE would be expected.
Experimental Protocols
Accurate determination of kinetic isotope effects relies on precise measurement of reaction rates. The two primary methods for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 1: Competitive KIE Measurement using Quantitative NMR Spectroscopy
This method is highly precise as it involves a single reaction mixture containing both the deuterated and non-deuterated substrates.[5][6]
Objective: To determine the secondary kinetic isotope effect for the intramolecular cyclization of 1,4-dibromobutane.
Materials:
-
1,4-Dibromobutane
-
This compound
-
A suitable base (e.g., sodium hydride)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a stock solution containing a precisely known molar ratio of 1,4-dibromobutane and this compound in the anhydrous solvent.
-
Reaction Initiation: In an NMR tube, add the base and then inject the stock solution of the dibromobutane mixture to initiate the cyclization reaction.
-
NMR Data Acquisition: Immediately acquire a series of ¹H NMR spectra at regular time intervals. The reaction progress is monitored by observing the disappearance of the reactant signals and the appearance of the tetrahydrofuran (THF) product signals.
-
Data Analysis:
-
Integrate the signals corresponding to the protons of the non-deuterated 1,4-dibromobutane and the remaining protons of the this compound.
-
The ratio of the integrals of the starting materials is monitored over time.
-
The kinetic isotope effect (kH/kD) is calculated from the change in the ratio of the two isotopologues as a function of reaction conversion.
-
Protocol 2: KIE Measurement using Mass Spectrometry
Mass spectrometry offers high sensitivity and is particularly useful for complex reaction mixtures.[7]
Objective: To determine the secondary kinetic isotope effect for the reaction of 1,4-dibromobutane with a nucleophile.
Materials:
-
1,4-Dibromobutane
-
This compound
-
Nucleophile (e.g., sodium azide)
-
Solvent (e.g., Dimethylformamide - DMF)
-
Reaction vials
-
Quenching solution (e.g., water)
-
Extraction solvent (e.g., diethyl ether)
-
Gas chromatograph-mass spectrometer (GC-MS) or Liquid chromatograph-mass spectrometer (LC-MS)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing a known initial ratio of 1,4-dibromobutane and this compound and the nucleophile in the chosen solvent.
-
Time-course Experiment: At various time points, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing the quenching solution.
-
Sample Preparation for MS: Extract the organic components from the quenched mixture using an appropriate solvent.
-
Mass Spectrometric Analysis: Analyze the extracted samples by GC-MS or LC-MS. The mass spectrometer will separate and detect the unreacted 1,4-dibromobutane and this compound.
-
Data Analysis:
-
Determine the ratio of the peak areas of the molecular ions corresponding to the deuterated and non-deuterated starting materials at each time point.
-
The kinetic isotope effect is calculated from the change in this ratio as the reaction progresses.
-
Visualizing Reaction Mechanisms and Workflows
Conclusion
The use of this compound provides a valuable avenue for probing the mechanisms of intramolecular cyclization and bimolecular nucleophilic substitution reactions through the measurement of secondary kinetic isotope effects. By comparing the reaction rates of the deuterated and non-deuterated isotopologues using precise analytical techniques such as NMR and mass spectrometry, researchers can gain deep insights into transition state structures. While direct experimental data for this compound is sparse, the principles established from studies of simpler alkyl halides offer a strong predictive framework. The detailed protocols and comparative data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize kinetic isotope effects in their work.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. repository.ias.ac.in [repository.ias.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A direct NMR method for the measurement of competitive kinetic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary Deuterium Kinetic Isotope Effects from Product Yields: Rational, Implementation and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Researcher's Guide to Cross-Validation of Analytical Results with Different Internal Standards
In the precise world of analytical chemistry, particularly within pharmaceutical and drug development, the choice of an internal standard (IS) can significantly impact the reliability and accuracy of quantitative results. An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1][2] This guide provides an objective comparison of analytical method performance using two different types of internal standards for the same analyte: a stable isotope-labeled (SIL) internal standard and a structural analog internal standard.
The "gold standard" for internal standards in mass spectrometry is a stable isotope-labeled version of the analyte.[2][3][4] This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[2][3] However, SIL standards can be expensive or unavailable. In such cases, a structural analog—a molecule with a similar chemical structure to the analyte—is often used as a more cost-effective alternative.[2]
This guide will walk through the experimental protocols for cross-validating a method with these two types of internal standards and present a comparative analysis of the expected performance data.
Data Presentation: A Quantitative Comparison
The following tables summarize the expected validation data when quantifying a hypothetical analyte, "Analyte X," using either a stable isotope-labeled internal standard (IS-A: Analyte X-d4) or a structural analog internal standard (IS-B: a closely related but distinct molecule).
Table 1: Linearity
| Internal Standard Type | Calibration Range (ng/mL) | R² |
| IS-A (Stable Isotope-Labeled) | 1 - 1000 | ≥ 0.999 |
| IS-B (Structural Analog) | 1 - 1000 | ≥ 0.995 |
R² represents the coefficient of determination.
Table 2: Accuracy and Precision
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| IS-A (Stable Isotope-Labeled) | LLOQ | 1 | 98 - 102% | < 10% |
| Low | 3 | 97 - 103% | < 5% | |
| Medium | 50 | 98 - 102% | < 5% | |
| High | 800 | 99 - 101% | < 5% | |
| IS-B (Structural Analog) | LLOQ | 1 | 90 - 110% | < 15% |
| Low | 3 | 92 - 108% | < 10% | |
| Medium | 50 | 95 - 105% | < 8% | |
| High | 800 | 96 - 104% | < 7% |
QC: Quality Control; LLOQ: Lower Limit of Quantitation; %RSD: Percent Relative Standard Deviation.
Table 3: Matrix Effect
| Internal Standard Type | Low Concentration (ng/mL) | High Concentration (ng/mL) |
| IS-A (Stable Isotope-Labeled) | 95 - 105% | 96 - 104% |
| IS-B (Structural Analog) | 85 - 115% | 88 - 112% |
Values represent the response of the analyte in the presence of matrix compared to the response in a neat solution, corrected by the internal standard.
As the data illustrates, the stable isotope-labeled internal standard is expected to provide superior performance, with higher linearity, better accuracy and precision, and more effective compensation for matrix effects.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the data tables.
1. Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of Analyte X, IS-A (Analyte X-d4), and IS-B in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions of Analyte X for calibration standards and quality controls by serial dilution of the stock solution. Prepare separate working solutions for IS-A and IS-B at a concentration that will yield a consistent and appropriate detector response.
-
Calibration Standards: Prepare a series of at least six calibration standards by spiking blank matrix (e.g., human plasma) with the Analyte X working solutions to achieve the desired concentration range (e.g., 1-1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.
2. Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, QC sample, or study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (either IS-A or IS-B).
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 2 minutes and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis
-
Chromatographic System: A UPLC (Ultra-Performance Liquid Chromatography) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Injection Volume: 5 µL.
-
Data Analysis: For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.[1] Plot the peak area ratio against the analyte concentration for the calibration standards to generate a calibration curve.[5] Use the regression equation from the calibration curve to determine the concentration of Analyte X in the QC and study samples.
4. Method Validation
Perform method validation for both internal standards according to established guidelines, assessing linearity, accuracy, precision, selectivity, LLOQ, and matrix effect.[6]
-
Linearity: Assess the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.99 for a reliable method.
-
Accuracy and Precision: Analyze the QC samples in replicate (n=5) on three separate days. Accuracy is determined as the percent recovery of the nominal concentration, and precision is expressed as the percent relative standard deviation (%RSD).[2]
-
Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard. This is done by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution. The internal standard should correct for any ion suppression or enhancement.
Visualizations
Caption: Experimental workflow for sample analysis using an internal standard.
Caption: Conceptual difference in how internal standards correct for variability.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Internal standard - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,4-Dibromobutane-d4: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of 1,4-Dibromobutane-d4, a deuterated analog of the hazardous chemical 1,4-Dibromobutane, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound. For disposal purposes, the deuterated form should be handled with the same precautions as its non-deuterated counterpart.
Immediate Safety Considerations
1,4-Dibromobutane is classified as a hazardous substance that is toxic if swallowed, causes skin irritation, and can result in serious eye damage.[1][2][3] It is also recognized as being harmful to aquatic life with long-lasting effects.[1][4] Therefore, it is imperative to prevent its release into the environment by avoiding discharge into drains or waterways.[1][5]
Step-by-Step Disposal Protocol
Adherence to the following procedural steps is mandatory for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE): Before handling the chemical waste, it is essential to be equipped with the appropriate personal protective equipment. This includes chemical-resistant gloves, safety goggles or glasses, and a laboratory coat.[3][5][6] All handling of waste should be conducted within a fume hood.
2. Waste Segregation: Proper segregation of chemical waste is critical. This compound waste must be collected separately from non-halogenated waste streams.[6] Do not mix this waste with other materials such as acids, bases, or other reactive chemicals.[6]
3. Container Management:
-
Use Designated Containers: Collect this compound waste in a clearly labeled, leak-proof container that is compatible with the chemical.[6][7][8]
-
Secure Sealing: Keep the waste container tightly sealed when not in use.[6] Funnels should not be left in the opening of the container.[8]
-
Capacity Limit: To allow for expansion, do not fill the waste container beyond 90% of its capacity.[6]
4. Waste Storage: Store the sealed waste container in a cool, dry, and well-ventilated area.[3] It should be stored away from incompatible materials and sources of ignition.[6]
5. Spill Management: In the event of a spill, absorb the material with an inert, dry substance such as sand or vermiculite.[1][2][7] The absorbent material should then be collected into a suitable container for disposal.[1][2][7] For larger spills, contact your institution's Environmental Health and Safety (EHS) department.
6. Final Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[1] The recommended method for the disposal of halogenated organic compounds like this compound is through a licensed hazardous waste management provider, which will typically involve incineration at a regulated facility.[6] Arrange for the collection of the waste container by your institution's EHS or a certified waste disposal contractor.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. lobachemie.com [lobachemie.com]
- 4. carlroth.com [carlroth.com]
- 5. 1,4-Dibromobutane - Safety Data Sheet [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. sdfine.com [sdfine.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
